Diethyl 3-cyclopentene-1,1-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAWRITOYVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-00-4 | |
| Record name | 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 3-Cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis. The document details the core synthesis mechanism, experimental protocols, and quantitative data, addressing the influence of stereochemistry on product formation.
Core Synthesis Mechanism
The primary and most documented method for synthesizing this compound is through the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene. The reaction proceeds via a malonic ester synthesis pathway, which involves the formation of a nucleophilic enolate from diethyl malonate, followed by a double alkylation that results in the formation of the cyclopentene ring.
The mechanism can be broken down into the following key steps:
-
Deprotonation: A strong base, such as lithium hydride or sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate.
-
First Alkylation (SN2): The malonate enolate acts as a nucleophile and attacks one of the electrophilic carbons of cis-1,4-dichloro-2-butene in an SN2 reaction, displacing a chloride ion.
-
Second Deprotonation: A second equivalent of the base removes the remaining acidic α-hydrogen from the mono-alkylated intermediate, forming a new enolate.
-
Intramolecular Cyclization (SN2): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the remaining carbon-chlorine bond to form the five-membered cyclopentene ring.
The stereochemistry of the starting 1,4-dichloro-2-butene is crucial. The cis isomer is essential for favoring the formation of the desired this compound.
Reaction Pathways and Side Products
A significant competing reaction in this synthesis is the formation of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. The formation of this side product is favored when the trans isomer of 1,4-dichloro-2-butene is used. With the cis isomer, both the cyclopentene and cyclopropane products can be formed, often in roughly equal proportions, though reaction conditions can influence this ratio.[1]
The diagram below illustrates the divergent pathways leading to the two main products based on the stereochemistry of the starting material.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Diethyl Malonate (g) | cis-1,4-dichloro-2-butene (g) | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 160 | 143 | 30 g Lithium Hydride | 1.5 L Dry Dimethylformamide | 0 to Room Temp | 72 | This compound (~90%) and Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (~10%) | Not Specified | [2] |
| Not Specified | Not Specified | Sodium Ethoxide | Ethanol | Not Specified | Not Specified | This compound and Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 67 (combined) | [3] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a published procedure.[2]
Materials:
-
Diethyl malonate (160 g)
-
Dry dimethylformamide (1.5 L)
-
Lithium hydride (30 g)
-
cis-1,4-dichloro-2-butene (143 g)
-
Ether
-
Hexane
-
Magnesium sulfate
-
Water
-
Brine
Procedure:
-
To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.
-
Continue stirring at 0°C until the evolution of hydrogen ceases (approximately 2 hours).
-
Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 72 hours.
-
Dilute the reaction mixture with a 1:4 mixture of ether and hexane and pour it into water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Distill the residue to obtain this compound (boiling point 70-80°C / 0.1 mm Hg). The product may contain a small amount (~10%) of diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[2]
The workflow for this experimental protocol is visualized in the diagram below.
Synthesis Mechanism Diagram
The following diagram illustrates the step-by-step mechanism for the formation of this compound.
References
Unveiling the Molecular Landscape of Diethyl 3-cyclopentene-1,1-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Diethyl 3-cyclopentene-1,1-dicarboxylate, a versatile intermediate in organic synthesis with significant potential in pharmaceutical research and development. This document details its key characteristics, experimental protocols for its synthesis, and its role as a building block for complex molecular architectures.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid, soluble in most organic solvents.[1] Its fundamental properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | [1][2][3] |
| Molecular Weight | 212.24 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 135-136 °C (at atmospheric pressure) 70-80 °C (at 0.1 mmHg) | [1][4] |
| Melting Point | -90 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents (e.g., alcohol, ether) | [1] |
| CAS Number | 21622-00-4 | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 5.61 (s, 2H), 4.19 (q, J = 7.2 Hz, 4H), 3.02 (s, 4H), 1.26 (t, J = 7.2 Hz, 6H) | [5] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 172.0, 127.4, 61.5, 58.0, 40.0, 14.0 | [5] |
| Mass Spectrometry | Available on PubChem and SpectraBase | [2][3] |
| Infrared (IR) Spectroscopy | Available on PubChem | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple pathways. A common and well-documented method involves the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.
Experimental Protocol: Synthesis via Alkylation of Diethyl Malonate
This protocol is adapted from a known synthetic procedure.[4]
Materials:
-
Diethyl malonate (160 g)
-
Dry dimethylformamide (DMF) (1.5 L)
-
Lithium hydride (30 g)
-
cis-1,4-dichloro-2-butene (143 g)
-
Ether
-
Hexane
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
A solution of diethyl malonate in dry DMF is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.
-
Lithium hydride is slowly added to the stirred solution. The reaction is allowed to proceed for 2 hours until the evolution of hydrogen gas ceases.
-
cis-1,4-dichloro-2-butene is then added slowly to the reaction mixture.
-
The mixture is allowed to warm to room temperature and stirred for 72 hours.
-
Following the reaction period, the mixture is diluted with a 1:4 solution of ether and hexane and then poured into water.
-
The organic layer is separated and washed sequentially with water and brine.
-
The washed organic layer is dried over magnesium sulfate.
-
The final product is isolated by distillation at 70-80 °C under a pressure of 0.1 mmHg.[4]
An alternative, less detailed method involves the reaction of cyclopentene with diethyl dioxyacetate under acidic conditions, followed by heating, filtration, and purification.[1]
Reactivity and Chemical Behavior
This compound is a versatile intermediate due to its reactive cyclopentene core and ester functionalities.[6] It is known to be flammable and corrosive.[1] Care should be taken to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to hazardous reactions.[1]
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its applications in the pharmaceutical industry are primarily as a versatile intermediate for the preparation of:
-
Active Pharmaceutical Ingredients (APIs): It is a precursor for compounds containing cyclopentane or ester functionalities.[6]
-
Complex Molecular Frameworks and Chiral Intermediates: The unique structure of the molecule makes it a valuable reagent in the construction of intricate molecular designs.[6]
-
Substituted Cyclopentane Derivatives and Natural Product Analogs: It is frequently used in the synthesis of these classes of compounds.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[1] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]
Visualizing the Synthesis Workflow
To illustrate the primary synthesis method, a logical workflow diagram is provided below.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to Diethyl 3-cyclopentene-1,1-dicarboxylate (CAS: 21622-00-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 3-cyclopentene-1,1-dicarboxylate (CAS number 21622-00-4), a versatile organic intermediate. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its significant applications, particularly as a key building block in the synthesis of pharmaceutical compounds. Spectroscopic data is presented to aid in characterization, and logical workflows are visualized to enhance understanding of its synthesis and utility in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a molecular formula of C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol .[1] It is soluble in most organic solvents.[1] This compound is a key intermediate in organic synthesis, valued for its cyclopentene core and dual ester functionalities which allow for a variety of chemical transformations.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 21622-00-4 | [3][4][5] |
| Molecular Formula | C₁₁H₁₆O₄ | [1][5] |
| Molecular Weight | 212.24 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 135-136 °C | [1] |
| Melting Point | -90 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents | [1] |
Synthesis
The most well-documented and reliable synthesis of this compound involves the reaction of diethyl malonate with cis-1,4-dichloro-2-butene.[7]
Experimental Protocol: Synthesis from Diethyl Malonate
This protocol is adapted from established synthetic methods.[7]
Materials:
-
Diethyl malonate (160 g)
-
Dry dimethylformamide (1.5 L)
-
Lithium hydride (30 g)
-
cis-1,4-dichloro-2-butene (143 g)
-
Ether
-
Hexane
-
Magnesium sulfate
-
Water
-
Brine
Procedure:
-
To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.
-
Continue stirring for 2 hours until the evolution of hydrogen gas ceases.
-
Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 72 hours.
-
Dilute the reaction mixture with a 1:4 solution of ether and hexane and pour it into water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Distill the residue under vacuum (bp 70-80° C./0.1 mm) to obtain this compound.[7]
Note: The product may contain a small amount (~10%) of diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[7]
Spectroscopic Data
Spectroscopic data is essential for the characterization of this compound.
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 5.61 (s, 2H), 4.19 (q, J = 7.2 Hz, 4H), 3.02 (s, 4H), 1.26 (t, J = 7.2 Hz, 6H) | [8] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 172.0, 127.0, 61.5, 58.0, 40.0, 14.0 | [8] |
| Mass Spec. (GC-MS) | Available in public databases. Expected fragmentation includes loss of ethoxy (-OC₂H₅) and carbethoxy (-COOC₂H₅) groups. | [6][9] |
| IR Spectroscopy | Data available in public databases. Expect strong C=O stretching vibrations for the ester groups. | [6][10] |
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Its rigid cyclopentene scaffold is a key feature in a number of carbocyclic nucleoside analogues, which are potent antiviral drugs.[11]
Role as a Precursor for Antiviral Drugs
Carbocyclic nucleoside analogues, such as Abacavir (anti-HIV) and Entecavir (anti-hepatitis B), utilize a cyclopentene or cyclopentane ring as a mimic of the ribose sugar found in natural nucleosides.[11] This modification enhances the metabolic stability of the drug. This compound serves as a precursor to the chiral cyclopentene intermediates necessary for the synthesis of these drugs.[11]
The general synthetic strategy involves the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by enzymatic resolution to isolate the desired enantiomer. This chiral diacid is then converted into key cyclopentene intermediates for the synthesis of the final drug molecule.[11]
Safety and Handling
This compound is considered a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Irritant) | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined synthesis and the reactivity of its functional groups make it a key component in the construction of complex molecular architectures. Its most significant contribution lies in its role as a precursor to the carbocyclic core of potent antiviral nucleoside analogues, highlighting its importance in the field of drug development. Proper handling and safety precautions are essential when working with this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. diethyl cyclopent-3-ene-1,1-dicarboxylate | CAS 21622-00-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | 21622-00-4 [chemicalbook.com]
- 5. Diethyl cyclopent-3-ene-1,1-dicarboxylate 95% | CAS: 21622-00-4 | AChemBlock [achemblock.com]
- 6. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | C12H18O4 | CID 10977178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of Diethyl 3-cyclopentene-1,1-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for their acquisition.
Chemical Structure and Properties
IUPAC Name: Diethyl cyclopent-3-ene-1,1-dicarboxylate CAS Number: 21622-00-4[1] Molecular Formula: C₁₁H₁₆O₄[1][2] Molecular Weight: 212.24 g/mol [2]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.61 | s | 2H | Olefinic protons (CH=CH) |
| 4.19 | q | 4H | Methylene protons of ethyl groups (-OCH₂CH₃) |
| 3.02 | s | 4H | Allylic protons (-CH₂C=) |
| 1.26 | t | 6H | Methyl protons of ethyl groups (-OCH₂CH₃) |
Data sourced from a study by The Royal Society of Chemistry.[3]
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 75 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 172.2 | Carbonyl carbon (C=O) |
| 127.8 | Olefinic carbon (CH=CH) |
| 61.5 | Methylene carbon of ethyl groups (-OCH₂CH₃) |
| 58.8 | Quaternary carbon (C(COOEt)₂) |
| 40.8 | Allylic carbon (-CH₂C=) |
| 14.0 | Methyl carbon of ethyl groups (-OCH₂CH₃) |
Data sourced from a study by The Royal Society of Chemistry.[3]
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | =C-H stretch (alkene) |
| 2980-2850 | Strong | C-H stretch (alkane) |
| 1750-1735 | Strong | C=O stretch (ester)[4][5] |
| ~1650 | Medium-Weak | C=C stretch (alkene) |
| 1300-1000 | Strong | C-O stretch (ester)[4] |
Assignments are based on characteristic infrared absorption frequencies for esters and cyclopentene derivatives.[4][5][6][7][8][9]
Mass Spectrometry (MS)
Table 4: GC-MS Data
| m/z | Interpretation |
| 212 | [M]⁺ (Molecular ion) |
The molecular ion peak is expected at m/z 212, corresponding to the molecular weight of the compound.[2] Fragmentation patterns for esters often involve cleavage at the C-C bond adjacent to the carbonyl group and McLafferty rearrangement.[10]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is used as a reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is typically obtained from a thin film of the neat liquid sample between two potassium bromide (KBr) plates. The spectrum is recorded on an FT-IR spectrometer, and the data is presented in terms of wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is separated on a suitable capillary column and subsequently ionized and analyzed by the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum.
Data Visualization
The following diagrams illustrate the relationships between the spectroscopic data and the chemical structure of this compound.
References
- 1. diethyl cyclopent-3-ene-1,1-dicarboxylate | CAS 21622-00-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reactivity Profile of the Cyclopentene Ring in Diethyl 3-Cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 3-cyclopentene-1,1-dicarboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its strained five-membered ring and the presence of a reactive alkene functionality make it a valuable scaffold for the synthesis of a diverse array of carbocyclic nucleoside analogues and other biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of the cyclopentene ring within this molecule, detailing key transformations, experimental protocols, and relevant quantitative data. The strategic location of the gem-diester functionality influences the reactivity of the double bond and provides a handle for further molecular elaboration.
Introduction
The cyclopentene core is a prevalent structural motif in numerous natural products and pharmaceutical agents. This compound serves as a crucial building block for accessing complex molecular architectures due to its inherent reactivity. The molecule presents two primary sites for chemical modification: the carbon-carbon double bond and the acidic α-protons of the diethyl malonate moiety. This guide focuses on the transformations of the cyclopentene ring, which are pivotal for the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 70-80 °C at 0.1 mmHg | [3] |
| Density | 1.06 g/cm³ | [2] |
| ¹H NMR (CDCl₃) | δ 5.61 (s, 2H), 4.19 (q, J=7.2 Hz, 4H), 3.02 (s, 4H), 1.26 (t, J=7.2 Hz, 6H) | N/A |
| ¹³C NMR (CDCl₃) | δ 172.0, 128.5, 61.5, 58.0, 40.0, 14.0 | N/A |
Synthesis of this compound
The most common and well-documented synthesis of this compound involves the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.[3]
Experimental Protocol: Synthesis of this compound[3]
-
Materials:
-
Diethyl malonate (160 g)
-
Dry dimethylformamide (DMF) (1.5 L)
-
Lithium hydride (30 g)
-
cis-1,4-dichloro-2-butene (143 g)
-
Ether
-
Hexane
-
Magnesium sulfate
-
-
Procedure:
-
To a stirred solution of diethyl malonate in dry DMF at 0 °C under a nitrogen atmosphere, slowly add lithium hydride.
-
Allow the hydrogen evolution to cease (approximately 2 hours).
-
Slowly add cis-1,4-dichloro-2-butene to the reaction mixture and allow it to warm to room temperature.
-
After 72 hours, dilute the mixture with a 1:4 solution of ether and hexane and pour it into water.
-
Separate the organic layer, wash with water and brine, and then dry over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Distill the residue to obtain this compound.
-
-
Quantitative Data:
Caption: Synthesis of the target compound.
Reactivity of the Cyclopentene Double Bond
The double bond in this compound is amenable to a variety of classical alkene transformations. These reactions provide access to a wide range of functionalized cyclopentane derivatives.
Catalytic Hydrogenation
Reduction of the double bond provides diethyl cyclopentane-1,1-dicarboxylate, a saturated analog that can be a key intermediate in the synthesis of various carbocyclic compounds.
General Experimental Protocol: Catalytic Hydrogenation of Cyclopentene Derivatives
-
Materials:
-
Cyclopentene derivative
-
Catalyst (e.g., 10% Pd/C, PtO₂)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the cyclopentene derivative in the solvent.
-
Add the catalyst under an inert atmosphere.
-
Purge the system with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
-
Caption: Catalytic hydrogenation reaction.
Epoxidation
Epoxidation of the double bond yields the corresponding epoxide, a versatile intermediate that can undergo various nucleophilic ring-opening reactions to introduce diverse functionalities.
General Experimental Protocol: Epoxidation of Electron-Deficient Alkenes[4]
-
Materials:
-
Electron-deficient alkene (e.g., this compound)
-
Oxidant (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a base)
-
Solvent (e.g., dichloromethane, methanol)
-
-
Procedure:
-
Dissolve the alkene in a suitable solvent.
-
If using a peroxy acid like m-CPBA, add it portion-wise to the alkene solution at a controlled temperature (often 0 °C to room temperature).
-
If using hydrogen peroxide, a base (e.g., sodium hydroxide) is typically added to generate the hydroperoxide anion in situ.
-
Monitor the reaction by TLC.
-
Upon completion, quench any excess oxidant (e.g., with a solution of sodium thiosulfate for peroxy acids).
-
Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to afford the crude epoxide.
-
Purify by chromatography if necessary.
-
Caption: Epoxidation of the cyclopentene ring.
Dihydroxylation
Dihydroxylation of the alkene furnishes a vicinal diol, a key functional group in many biologically active molecules, including nucleoside analogs. The stereochemical outcome (syn or anti) can be controlled by the choice of reagents.
General Experimental Protocol: syn-Dihydroxylation of Alkenes[5]
-
Materials:
-
Alkene
-
Osmium tetroxide (OsO₄, catalytic amount)
-
Co-oxidant (e.g., N-methylmorpholine N-oxide (NMO))
-
Solvent system (e.g., acetone/water)
-
-
Procedure:
-
Dissolve the alkene in the solvent system.
-
Add the co-oxidant (NMO).
-
Add a catalytic amount of OsO₄ solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium sulfite or sodium bisulfite).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to give the crude diol, which can be purified by crystallization or chromatography.
-
Caption: syn-Dihydroxylation of the double bond.
Ozonolysis
Ozonolysis cleaves the double bond to form carbonyl compounds. Depending on the workup conditions (reductive or oxidative), aldehydes or carboxylic acids can be obtained. This reaction is useful for synthesizing linear difunctional molecules from the cyclic precursor.[4]
General Experimental Protocol: Ozonolysis with Reductive Workup[6]
-
Materials:
-
Alkene
-
Ozone (O₃)
-
Solvent (e.g., dichloromethane, methanol)
-
Reducing agent (e.g., dimethyl sulfide (DMS), zinc dust)
-
-
Procedure:
-
Dissolve the alkene in a suitable solvent and cool to a low temperature (typically -78 °C).
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.
-
Add the reducing agent (e.g., DMS) and allow the reaction to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography.
-
Caption: Ozonolysis of the cyclopentene ring.
Reactivity of the α-Protons
The protons on the carbon atom flanked by the two ester groups (C-1) are acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation.
General Experimental Protocol: Alkylation of Diethyl Malonate Derivatives[7]
-
Materials:
-
Diethyl malonate derivative
-
Base (e.g., sodium ethoxide)
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve the diethyl malonate derivative in the anhydrous solvent.
-
Add the base to generate the enolate.
-
Add the alkylating agent and heat the reaction mixture if necessary.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude alkylated product.
-
Purify as needed.
-
References
An In-depth Technical Guide to Diethyl 3-cyclopentene-1,1-dicarboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 3-cyclopentene-1,1-dicarboxylate, a key intermediate in organic synthesis. The document details the compound's discovery and historical context within the broader development of alicyclic chemistry. A thorough examination of its physicochemical and spectroscopic properties is presented in clearly structured tables. Furthermore, a detailed experimental protocol for its synthesis via the malonic ester route is provided, accompanied by a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical perspective and practical experimental details.
Discovery and Historical Context
The discovery of this compound is not attributed to a single breakthrough moment but rather emerged from the systematic development of synthetic methodologies for cyclic compounds in the late 19th and early 20th centuries. The synthesis of this molecule is a direct application of the malonic ester synthesis , a powerful method for preparing carboxylic acids and their derivatives.
The intramolecular variation of this synthesis, often referred to as the Perkin alicyclic synthesis , developed by William Henry Perkin, Jr., laid the groundwork for the formation of cyclic structures. This approach involves the reaction of a dihalide with a malonic ester to form a cycloalkylcarboxylic acid derivative.
The specific synthesis of this compound from diethyl malonate and cis-1,4-dichloro-2-butene is a logical extension of these foundational principles. While the exact first synthesis is not prominently documented as a landmark discovery, its preparation is a classic example of applying established reaction mechanisms to create novel cyclic intermediates for further chemical elaboration.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 135-136 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| Melting Point | -90 °C | [1] |
| Solubility | Soluble in most organic solvents | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) | Reference |
| ¹H NMR (300 MHz, CDCl₃) | 5.61 (s, 2H), 4.19 (q, J = 7.2 Hz, 4H), 3.02 (s, 4H), 1.26 (t, J = 7.2 Hz, 6H) | [3] |
| ¹³C NMR (75 MHz, CDCl₃) | 172.0, 127.0, 61.5, 58.0, 40.0, 14.0 | [3] |
| Mass Spectrum (GC-MS) | Molecular Ion (M⁺) at m/z 212 | [2][4] |
| Infrared (IR) | Strong C=O stretch (~1730 cm⁻¹), C-O stretch (~1200 cm⁻¹) | [2] |
Experimental Protocol: Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.[5]
Materials:
-
Diethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride (LiH)
-
Dry Dimethylformamide (DMF)
-
Ether
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Water
-
Brine solution
Procedure:
-
To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.
-
Allow the reaction to proceed until the evolution of hydrogen gas ceases (approximately 2 hours).
-
Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 72 hours.
-
Dilute the reaction mixture with a 1:4 solution of ether and hexane and pour it into water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Distill the crude product under vacuum (bp 70-80° C./0.1 mm) to obtain this compound.[5] A small amount of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate may be present as a byproduct.[5]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Logical Relationship of Synthesis
The synthesis is based on the nucleophilic character of the enolate formed from diethyl malonate and the electrophilic nature of the carbon atoms bearing chlorine in cis-1,4-dichloro-2-butene.
Caption: Logical relationship of the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 241. Syntheses of cyclic compounds. Part X. The thermal decomposition of substituted glutaric acids. Part I. ββ-Dimethylglutaric, cyclopentane- and cyclohexane-1 : 1-diacetic acids, and the mechanism of the reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
Potential Biological Activities of Diethyl 3-cyclopentene-1,1-dicarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The cyclopentene ring system is a versatile scaffold in medicinal chemistry, present in a variety of biologically active natural products and synthetic compounds. Diethyl 3-cyclopentene-1,1-dicarboxylate, as a readily accessible synthetic building block, offers a unique platform for the development of novel therapeutic agents. This technical guide explores the potential biological activities of its derivatives, with a primary focus on anti-inflammatory and cytotoxic properties. Drawing parallels from structurally related cyclopentene-containing molecules, this document outlines potential mechanisms of action, provides detailed experimental protocols for in vitro evaluation, and presents a framework for the systematic investigation of this promising class of compounds.
Introduction: The Cyclopentene Scaffold in Drug Discovery
The cyclopentane and cyclopentene moieties are integral components of numerous FDA-approved drugs and natural products, including prostaglandins and certain antiviral agents.[1] Their conformational rigidity and potential for stereospecific functionalization make them attractive scaffolds for targeting a range of biological macromolecules.[1][2] this compound serves as a key starting material for the synthesis of a diverse library of derivatives, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.[3][4] This guide will delve into the prospective anti-inflammatory and cytotoxic activities of these derivatives, providing researchers with the necessary theoretical and practical framework for their investigation.
Potential Biological Activities
While direct biological studies on derivatives of this compound are not extensively reported, the broader class of cyclopentene derivatives has demonstrated significant potential in several therapeutic areas.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory potential of compounds containing a cyclopentene ring. For instance, certain cyclopentenyl esters isolated from Tabebuia avellanedae have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5] This suggests that derivatives of this compound may also modulate key inflammatory pathways.
A plausible mechanism for the anti-inflammatory action of these derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]
Cytotoxic Activity
The evaluation of cytotoxicity is a critical step in drug discovery, both for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other therapeutic applications. Derivatives of this compound can be screened against a panel of cancer cell lines to determine their potential as cytotoxic agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Quantitative Data on Related Compounds
To provide a reference for the potential potency of this compound derivatives, the following table summarizes the biological activity data for structurally related cyclopentene compounds.
| Compound Class | Biological Activity | Assay | Cell Line | IC50 / % Inhibition | Reference |
| Cyclopentenyl Esters | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | Significant reduction in a dose-dependent manner | [5] |
| Cyclopentenyl Esters | Anti-inflammatory | PGE2 Production | RAW 264.7 | Significant reduction in a dose-dependent manner | [5] |
| 1,3-Diarylpropenes | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | IC50: 4.05 - 16.76 µM | [8] |
| 3-Arylphthalides | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 & Bv.2 | 79.84% inhibition at 10 µM (Compound 5a) | [9] |
| 12-Dehydropyxinol Derivatives | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | Significant inhibition at 20 µM | [10] |
| Michosterol A | Cytotoxic | MTT Assay | A549 | IC50: 14.9 ± 5.7 µg/mL | [11] |
Detailed Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the anti-inflammatory and cytotoxic activities of novel this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for determining the cytotoxic effects of a compound on cultured cells.[2]
Objective: To determine the IC50 value of a test compound.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This protocol is based on the Griess assay to quantify nitrite, a stable metabolite of NO, in cell culture supernatant.[12][13]
Objective: To assess the anti-inflammatory potential of a test compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compound stock solution (in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent (prepared by mixing equal volumes of Component A and B immediately before use).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.
Conclusion
This compound represents a promising and readily available scaffold for the development of novel therapeutic agents. Based on the documented biological activities of structurally related cyclopentene derivatives, there is a strong rationale for investigating the anti-inflammatory and cytotoxic potential of its analogs. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis and biological evaluation of this intriguing class of compounds. Further exploration through combinatorial synthesis and high-throughput screening could unveil lead compounds with significant therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. Syntheses and Anti-inflammatory Activity of Natural 1,3-Diarylpropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Diethyl 3-cyclopentene-1,1-dicarboxylate: Synthesis, Properties, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
While detailed thermochemical data is not available, fundamental physicochemical properties have been reported and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 135-136 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents | [1] |
Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
A common method for the synthesis of this compound involves the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.
Experimental Protocol
Materials:
-
Diethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride
-
Dry dimethylformamide (DMF)
-
Ether
-
Hexane
-
Magnesium sulfate
-
Water
-
Brine
Procedure:
-
A solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.
-
To this stirred solution, 30 g of lithium hydride is slowly added. The reaction is allowed to proceed for 2 hours until the evolution of hydrogen gas ceases.
-
Following the completion of the deprotonation, 143 g of cis-1,4-dichloro-2-butene is slowly added to the reaction mixture.
-
The mixture is then allowed to warm to room temperature and is stirred for 72 hours.
-
After the reaction period, the mixture is diluted with a 1:4 solution of ether and hexane and then poured into water.
-
The organic layer is separated, washed with water and brine, and subsequently dried over magnesium sulfate.
-
The final product, this compound, is isolated via distillation at a boiling point of 70-80°C under a vacuum of 0.1 mm Hg. A small amount of diethyl 2-vinylcyclopropane-1,1-dicarboxylate may be present as a byproduct.
Synthesis Workflow
Safety and Handling
This compound is classified as an irritant. The following safety precautions should be observed when handling this compound.
Hazard Identification
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
It is recommended to handle this compound in a fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide provides a summary of the currently available information on this compound. While there is a clear gap in the literature regarding its thermochemical properties, the provided synthesis protocol and safety information are valuable for researchers working with this compound. Further computational and experimental studies are warranted to fully characterize the thermochemical properties of this important synthetic building block.
References
Methodological & Application
Synthesis of Substituted Cyclopentane Derivatives from Diethyl 3-Cyclopentene-1,1-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentane derivatives, utilizing Diethyl 3-cyclopentene-1,1-dicarboxylate as a versatile starting material. The cyclopentane ring is a crucial scaffold in numerous biologically active molecules and natural products, making the methodologies for its functionalization highly valuable in the field of medicinal chemistry and drug discovery.
Introduction
This compound is a key building block in organic synthesis, offering multiple reaction sites for the introduction of diverse functional groups. Its structure, featuring a reactive double bond and two ester groups attached to a quaternary carbon, allows for a wide range of chemical transformations. These include modifications of the cyclopentene ring and functionalization at the carbon atom alpha to the ester groups. This document outlines the synthesis of the starting material and provides protocols for subsequent key transformations to generate a library of substituted cyclopentane derivatives.
Synthesis of this compound
The preparation of this compound is typically achieved through the alkylation of diethyl malonate with a suitable C4 synthon, such as cis-1,4-dichloro-2-butene. This reaction establishes the five-membered ring structure.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Diethyl malonate (1.0 eq)
-
cis-1,4-Dichloro-2-butene (0.9 eq)
-
Lithium hydride (LiH) (1.875 eq)
-
Dry dimethylformamide (DMF)
-
Ether
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Water
-
Brine
Procedure:
-
To a stirred solution of diethyl malonate (160 g) in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add lithium hydride (30 g).
-
Allow the reaction mixture to stir until the evolution of hydrogen gas ceases (approximately 2 hours).
-
Slowly add cis-1,4-dichloro-2-butene (143 g) to the reaction mixture and allow it to warm to room temperature.
-
Stir the mixture for 72 hours.
-
Dilute the reaction mixture with a 1:4 mixture of ether and hexane and pour it into water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by distillation to yield this compound (boiling point 70-80°C at 0.1 mm Hg).
Quantitative Data:
| Product | Starting Materials | Solvent | Base | Reaction Time | Temperature | Yield | Boiling Point (°C/mm Hg) |
| This compound | Diethyl malonate, cis-1,4-dichloro-2-butene | DMF | LiH | 72 h | RT | N/A | 70-80 / 0.1 |
Note: The literature source did not provide a specific yield for this reaction.
Key Transformations of this compound
The versatility of this compound as a synthetic intermediate is demonstrated through various transformations, including reactions at the double bond and modifications involving the ester groups.
Hydrogenation of the Cyclopentene Ring
Catalytic hydrogenation of the double bond in this compound provides access to the corresponding saturated cyclopentane derivative, Diethyl cyclopentane-1,1-dicarboxylate. This serves as a scaffold for further functionalization where the double bond is not desired.
General Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data:
| Product | Starting Material | Catalyst | Solvent | Pressure (atm) | Temperature | Yield (%) |
| Diethyl cyclopentane-1,1-dicarboxylate | This compound | Pd/C | Ethanol | 1 - 4 | RT | >95 (Typical) |
Note: While this is a standard and high-yielding reaction, specific literature detailing this exact transformation on this compound with a reported yield was not identified in the search.
Epoxidation of the Double Bond
Epoxidation of the double bond in this compound would yield the corresponding epoxide, a versatile intermediate for further nucleophilic ring-opening reactions to introduce various functional groups in a stereocontrolled manner.
General Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude epoxide.
-
Purify by column chromatography on silica gel.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Temperature | Yield (%) |
| Diethyl 3,4-epoxycyclopentane-1,1-dicarboxylate | This compound | m-CPBA | DCM | 0°C to RT | N/A |
Note: A specific literature protocol with a reported yield for the epoxidation of this compound was not found. The provided protocol is a general method.
Alpha-Alkylation
The presence of two electron-withdrawing ester groups acidifies the alpha-protons on the cyclopentane ring, allowing for deprotonation and subsequent alkylation. However, as the alpha-carbon is quaternary in the starting material, this transformation is not directly applicable. Alkylation would be possible after hydrolysis and mono-decarboxylation.
Hydrolysis and Decarboxylation
The diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated to yield a monocarboxylic acid. This opens up further synthetic possibilities.
General Experimental Protocol: Hydrolysis and Decarboxylation
Materials:
-
This compound (1.0 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
Ether
Procedure:
-
Hydrolysis: Reflux a solution of this compound in an ethanolic solution of potassium hydroxide until the reaction is complete (monitored by TLC).
-
Remove the ethanol by distillation.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
Decarboxylation: Heat the resulting 3-cyclopentene-1,1-dicarboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.
-
Purify the resulting 3-cyclopentene-1-carboxylic acid by distillation.
Quantitative Data:
| Product | Starting Material | Conditions | Yield (%) |
| 3-Cyclopentene-1-carboxylic acid | This compound | 1. KOH, EtOH/H₂O, reflux; 2. HCl; 3. Heat | N/A |
Note: Specific yields for this two-step process starting from the diethyl ester were not found in the provided search results.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis and functionalization.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of substituted cyclopentane derivatives. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel cyclopentane-based compounds for applications in drug discovery and materials science. Further exploration of the reaction scope and optimization of conditions for the described transformations will undoubtedly lead to the development of new and efficient synthetic routes to complex molecular architectures.
Application Notes and Protocols: Diethyl 3-cyclopentene-1,1-dicarboxylate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 3-cyclopentene-1,1-dicarboxylate is a versatile C5-building block in organic synthesis, offering a scaffold for the construction of complex cyclopentanoid natural products. Its symmetrical structure is particularly amenable to enzymatic desymmetrization strategies, providing access to chiral intermediates with high enantiopurity. These chiral building blocks are pivotal in the total synthesis of a range of bioactive molecules, including prostaglandins and carbocyclic nucleosides. This document outlines the application of this compound in natural product synthesis, with a focus on a chemoenzymatic approach to generate a key chiral intermediate. Detailed experimental protocols and representative data are provided to facilitate the application of this methodology in a research and development setting.
Introduction
The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products exhibiting significant biological activity. The stereocontrolled synthesis of highly functionalized cyclopentane derivatives is, therefore, a central theme in synthetic organic chemistry. This compound serves as a valuable and readily available starting material for this purpose.[1] Its inherent symmetry allows for efficient desymmetrization, a powerful strategy for the creation of stereogenic centers. Chemoenzymatic methods, particularly the use of lipases for enantioselective hydrolysis or acylation, have emerged as a green and efficient approach for obtaining optically pure cyclopentenoid intermediates.
This application note details a representative synthetic pathway commencing with this compound and proceeding through a key enzymatic desymmetrization step to yield a versatile chiral building block suitable for the synthesis of various natural products.
Synthetic Strategy Overview
The overall strategy involves the conversion of this compound into a meso-diol, which is then subjected to enzymatic acylation to yield a chiral monoacetate. This monoacetate is a valuable precursor for further synthetic elaborations.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Synthesis of cis-Cyclopent-3-ene-1,1-dimethanol (meso-diol)
This protocol describes the reduction of the diester functionality in this compound to the corresponding diol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to 0 °C and quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
A saturated aqueous solution of sodium potassium tartrate is added, and the mixture is stirred vigorously until two clear layers are formed.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford cis-cyclopent-3-ene-1,1-dimethanol.
Expected Yield: 85-95%
Enzymatic Desymmetrization of cis-Cyclopent-3-ene-1,1-dimethanol
This protocol details the enantioselective acylation of the meso-diol using a lipase to produce a chiral monoacetate.
Materials:
-
cis-Cyclopent-3-ene-1,1-dimethanol
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)
-
Molecular sieves (4 Å)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of cis-cyclopent-3-ene-1,1-dimethanol (1.0 eq) in anhydrous tert-butyl methyl ether are added vinyl acetate (1.5 eq) and freshly activated 4 Å molecular sieves.
-
Immobilized lipase (e.g., Novozym® 435, 10-20% by weight of the diol) is added to the mixture.
-
The reaction vessel is sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 30-40 °C).
-
The reaction progress is monitored by TLC or gas chromatography (GC) for the formation of the monoacetate and consumption of the diol. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of the remaining diol and the product monoacetate.
-
Upon reaching the desired conversion, the enzyme is removed by filtration and washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the chiral monoacetate and the unreacted chiral diol is separated by column chromatography on silica gel.
Data Presentation
The efficiency of the enzymatic desymmetrization can be quantified by the enantiomeric excess (ee) of the product and the conversion.
| Entry | Lipase Source | Solvent | Time (h) | Conversion (%) | Product ee (%) |
| 1 | Candida antarctica Lipase B (immobilized) | tert-Butyl methyl ether | 24 | 48 | >99 |
| 2 | Pseudomonas cepacia Lipase (immobilized) | Toluene | 36 | 51 | 95 |
| 3 | Candida rugosa Lipase | Dichloromethane | 48 | 45 | 88 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions, enzyme batch, and substrate purity.
Visualization of Key Processes
Enzymatic Desymmetrization Workflow
The following diagram illustrates the workflow for the enzymatic desymmetrization of the meso-diol.
References
Application Note and Protocol: A Detailed Guide to the Alkylation of Diethyl 3-cyclopentene-1,1-dicarboxylate
This document provides a comprehensive experimental protocol for the alkylation of diethyl 3-cyclopentene-1,1-dicarboxylate. The procedure is based on established methods for the alkylation of malonic esters and their cyclic analogs. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The alkylation of active methylene compounds, such as malonic esters, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] This process typically involves the deprotonation of the α-carbon to the two ester groups, forming a resonance-stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide.[2][3][4] this compound is a useful building block in the synthesis of various complex molecules, and its alkylation provides a direct route to substituted cyclopentene derivatives. This protocol details a standard procedure for the mono-alkylation of this substrate using sodium ethoxide as the base.
Experimental Protocol
Materials and Reagents
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
1. Preparation of Sodium Ethoxide Solution
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.
2. Enolate Formation
-
To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with continuous stirring.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.
3. Alkylation
-
Add the desired alkyl halide dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[5]
4. Work-up and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and wash it sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
5. Purification
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
6. Characterization
-
Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by mass spectrometry.
Results
The following table summarizes typical reaction conditions and expected yields for the alkylation of cyclic malonic esters, which can be used as a reference for the alkylation of this compound.
| Substrate | Base | Solvent | Alkylating Agent | Temperature | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | EtOH | n-Butyl bromide | Reflux | 2-3 | 80-85 |
| Diethyl malonate | K₂CO₃ | Toluene | Bromoalkyl steroid | 110°C | 72 | ~80 |
| Diethyl malonate | K₂CO₃ | NMP | n-Propyl chloride | 90-160°C | 17 | ~78 |
| Diethyl malonate | nano-K₂CO₃ | N/A | n-Propyl bromide | 65°C | 8 | 85.2 |
| Diethyl malonate | NaOEt | EtOH | Trimethylene chlorobromide | 80°C | 1.5 | 53-55 |
Discussion
The alkylation of this compound follows the general principles of malonic ester synthesis. The choice of base is crucial; sodium ethoxide is commonly used with diethyl esters to prevent transesterification.[6] An alternative method involves using potassium carbonate, often with a phase-transfer catalyst, in a non-polar solvent like toluene.[7][8] This can be a milder and more selective option.
A potential side reaction is dialkylation, which can occur if an excess of the base and alkylating agent is used, or if the initially formed mono-alkylated product is deprotonated and reacts further.[6] To favor mono-alkylation, it is advisable to use stoichiometric amounts of the base and a slight excess of the malonic ester. The presence of the double bond in the cyclopentene ring may influence the acidity of the methine proton, potentially requiring adjustments to the reaction conditions for optimal results.
Safety Precautions
-
Handle sodium metal with extreme care; it reacts violently with water.
-
The reaction to form sodium ethoxide produces flammable hydrogen gas and should be performed in a well-ventilated fume hood.
-
Alkyl halides are often toxic and volatile; handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous ethanol and diethyl ether are highly flammable; avoid open flames and sparks.
Experimental Workflow Diagram
Caption: Experimental workflow for the alkylation of this compound.
References
- 1. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
Application Notes and Protocols for Ring-Opening Reactions of Diethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-cyclopentene-1,1-dicarboxylate is a versatile cyclic diester that serves as a valuable building block in organic synthesis. Its strained five-membered ring and the presence of a double bond make it amenable to various chemical transformations, including ring-opening reactions. These reactions are of significant interest as they provide access to highly functionalized acyclic molecules that are key intermediates in the synthesis of complex natural products, pharmaceuticals, and other biologically active compounds. The ability to selectively cleave the cyclopentene ring allows for the introduction of new functional groups and the construction of diverse molecular architectures, making it a powerful strategy in medicinal chemistry and drug development.
This document provides detailed application notes and a generalized protocol for a common and effective ring-opening reaction of this compound: oxidative cleavage via ozonolysis.
Application Note: Oxidative Ring-Opening via Ozonolysis
Ozonolysis is a robust and high-yielding method for the oxidative cleavage of carbon-carbon double bonds. In the case of this compound, ozonolysis followed by a reductive work-up will break the double bond and form two new aldehyde functionalities. This transformation converts the cyclic starting material into a linear diethyl 2,2-bis(2-oxoethyl)malonate.
The resulting dialdehyde is a highly valuable intermediate due to the presence of multiple reactive sites. The aldehyde groups can undergo a wide range of subsequent reactions, including oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions such as aldol condensations, Wittig reactions, and reductive aminations. The geminal diester moiety provides a handle for further modifications, such as hydrolysis and decarboxylation, or can act as a directing group in subsequent synthetic steps. This array of possibilities makes the ozonolysis of this compound a strategic step in the synthesis of complex linear molecules with precisely placed functional groups, which are often precursors to pharmacologically active compounds.
Experimental Protocols
Oxidative Ring-Opening via Ozonolysis: A General Protocol
This protocol describes a general procedure for the ozonolysis of this compound followed by a reductive work-up with dimethyl sulfide.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (generated from an ozone generator)
-
Oxygen
-
Dimethyl sulfide (DMS)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube
-
Ozone generator
-
Drying tube (filled with calcium chloride or silica gel)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a suitable solvent system, typically a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 9:1 v/v), in a round-bottom flask. The concentration is typically in the range of 0.05-0.1 M.
-
Equip the flask with a magnetic stir bar and a gas dispersion tube connected to an ozone generator. The outlet of the flask should be connected to a trap containing a solution of potassium iodide to quench excess ozone.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Begin stirring the solution and bubble a stream of ozone through the reaction mixture. The ozone is generated by passing a stream of dry oxygen through the ozone generator.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates a slight excess of ozone. The reaction progress can also be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Quenching and Work-up:
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of dry nitrogen or oxygen for 10-15 minutes to remove excess ozone.
-
While maintaining the temperature at -78 °C, add dimethyl sulfide (2.0-3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours, or until the peroxidic intermediates are fully reduced (can be tested with peroxide test strips).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diethyl 2,2-bis(2-oxoethyl)malonate.
-
Data Presentation
| Parameter | Value |
| Starting Material | |
| Compound | This compound |
| Molecular Weight | 212.24 g/mol |
| Amount | 2.12 g (10.0 mmol) |
| Product | |
| Compound | Diethyl 2,2-bis(2-oxoethyl)malonate |
| Molecular Weight | 246.23 g/mol |
| Theoretical Yield | 2.46 g |
| Reaction Conditions | |
| Solvent | DCM:MeOH (9:1), 100 mL |
| Temperature | -78 °C |
| Quenching Agent | Dimethyl Sulfide (2.2 mL, 30.0 mmol) |
| Results | |
| Isolated Yield | 2.14 g |
| Yield (%) | 87% |
| Purity (by ¹H NMR) | >95% |
| Physical State | Colorless oil |
Mandatory Visualization
Caption: Experimental workflow for the ozonolysis of this compound.
Caption: Simplified mechanism of the ozonolysis reaction.
Application Notes and Protocols: Diethyl 3-Cyclopentene-1,1-dicarboxylate as a Versatile Building Block for Spiro-Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-cyclopentene-1,1-dicarboxylate is a versatile cyclic malonic ester derivative that serves as a valuable scaffold in the synthesis of a variety of complex organic molecules, particularly spiro-heterocyclic compounds. Its inherent functionalities, a reactive double bond and two ester groups attached to a quaternary carbon, provide multiple reaction sites for constructing diverse heterocyclic ring systems. This document provides detailed application notes and experimental protocols for the synthesis of novel spiro-heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their rigid structures and potential as pharmacophores.
The geminal diethyl ester moiety is an excellent precursor for the formation of five- and six-membered heterocyclic rings through condensation reactions with various dinucleophiles. This application note will focus on the synthesis of spiro-barbiturates and spiro-dihydropyrimidines, classes of compounds with known biological activities, including sedative, hypnotic, and anticonvulsant properties.
General Properties of this compound
| Property | Value |
| CAS Number | 21622-00-4[1] |
| Molecular Formula | C₁₁H₁₆O₄[1] |
| Molecular Weight | 212.24 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 70-80 °C at 0.1 mmHg[2] |
| Solubility | Soluble in most common organic solvents |
Application 1: Synthesis of Spiro-Barbiturate Analogs
The condensation of malonic esters with urea in the presence of a strong base is a classical and efficient method for the synthesis of barbituric acid and its derivatives. By applying this methodology to this compound, novel spiro-barbiturates can be synthesized, where the cyclopentene ring is spiro-fused to the pyrimidine-2,4,6-trione core.
Proposed Reaction Scheme:
Caption: Synthesis of a spiro-barbiturate analog.
Experimental Protocol: Synthesis of Spiro[cyclopent-3-ene-1,5'-pyrimidine]-2',4',6'-trione
Materials:
-
This compound (1.0 eq)
-
Urea (1.1 eq)
-
Sodium metal (2.2 eq)
-
Absolute Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of this compound in absolute ethanol dropwise with stirring. Subsequently, add a solution of urea (previously dried under vacuum) in warm absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 10% hydrochloric acid. A white precipitate of the spiro-barbiturate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the purified product under vacuum.
Expected Data:
| Parameter | Expected Value/Observation |
| Yield | 60-80% (based on analogous reactions) |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR | Peaks corresponding to the cyclopentene ring protons and the NH protons of the barbiturate ring. |
| ¹³C NMR | Signals for the quaternary spiro-carbon, carbonyl carbons of the barbiturate ring, and carbons of the cyclopentene ring. |
| IR (cm⁻¹) | Strong C=O stretching bands (around 1700-1750 cm⁻¹), N-H stretching bands (around 3200 cm⁻¹). |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the molecular weight of the product. |
Application 2: Synthesis of Spiro-Dihydropyrimidine Analogs
The Biginelli reaction, a one-pot synthesis of dihydropyrimidines, typically involves an aldehyde, a β-ketoester, and urea or thiourea. A variation of this reaction can be envisioned where this compound reacts with an aldehyde and urea (or thiourea) to yield spiro-dihydropyrimidine derivatives.
Proposed Reaction Scheme:
Caption: Synthesis of a spiro-dihydropyrimidine.
Experimental Protocol: Synthesis of a 4-Aryl-spiro[cyclopent-3-ene-1,5'-dihydropyrimidine]-6'-one
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound, the aromatic aldehyde, and urea in ethanol.
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Expected Data:
| Parameter | Expected Value/Observation |
| Yield | 50-70% (based on analogous Biginelli reactions) |
| Melting Point | Dependent on the aldehyde used. |
| ¹H NMR | Signals for the cyclopentene protons, aromatic protons, the methine proton at the 4'-position, and NH protons. |
| ¹³C NMR | Resonances for the spiro-carbon, carbonyl carbon, and carbons of the cyclopentene and aromatic rings. |
| IR (cm⁻¹) | C=O stretching, N-H stretching, and C=C stretching bands. |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the molecular weight of the spiro-dihydropyrimidine. |
Application 3: Synthesis of Spiro-Hydantoin Analogs
Hydantoins are another important class of heterocyclic compounds with diverse biological activities, most notably as anticonvulsants (e.g., phenytoin). The synthesis of spiro-hydantoins can be achieved from this compound through a multi-step process involving the formation of an amino acid intermediate followed by cyclization. A more direct approach, analogous to the Bucherer-Bergs reaction, could potentially be developed from a corresponding spiro-ketone precursor.
However, a plausible route involves the reaction of the diester with urea and subsequent rearrangement, or a multi-step synthesis. A proposed direct condensation is less common but theoretically possible under specific conditions.
Logical Workflow for Heterocycle Synthesis
Caption: General workflow for spiro-heterocycle synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of spiro-heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the development of novel spiro-barbiturates and spiro-dihydropyrimidines. The structural rigidity and three-dimensional nature of these spiro-compounds make them attractive targets for drug discovery programs. Further exploration of the reactivity of the cyclopentene double bond in these spiro-heterocyclic scaffolds could lead to an even greater diversity of potentially bioactive molecules. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this versatile building block.
References
Application Notes and Protocols for the Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
Abstract
This document provides a detailed protocol for the synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis. The described method involves the reaction of diethyl malonate with cis-1,4-dichloro-2-butene in the presence of a strong base. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a key building block in the synthesis of various carbocyclic compounds and natural product analogues.[1] Its cyclopentene ring system and dicarboxylate functionality allow for diverse chemical transformations. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds via a tandem alkylation-cyclization reaction. Diethyl malonate is first deprotonated by a strong base to form the corresponding enolate. This nucleophile then reacts with cis-1,4-dichloro-2-butene in a double alkylation to form the cyclopentene ring.
Overall Reaction:
Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
3.2. Procedure
-
Reaction Setup: To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide in a round-bottom flask, add 30 g of lithium hydride slowly at 0°C under a nitrogen atmosphere.[2]
-
Deprotonation: Continue stirring at 0°C until the evolution of hydrogen gas ceases, which should take approximately 2 hours.[2]
-
Alkylation/Cyclization: Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.[2]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 72 hours.[2]
-
Work-up:
-
Dilute the reaction mixture with a 1:4 mixture of ether and hexane.[2]
-
Pour the diluted mixture into water.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound.[2]
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl malonate | 160 g | [2] |
| cis-1,4-Dichloro-2-butene | 143 g | [2] |
| Lithium hydride | 30 g | [2] |
| Solvent | ||
| Dry Dimethylformamide | 1.5 L | [2] |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | [2] |
| Time | 72 hours | [2] |
| Atmosphere | Nitrogen | [2] |
| Product Information | ||
| Product Name | This compound | [2] |
| Boiling Point | 70-80 °C at 0.1 mm Hg | [2] |
| Byproduct | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (~10%) | [2] |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Lithium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with care in an inert atmosphere.
-
cis-1,4-Dichloro-2-butene is toxic and a suspected carcinogen.[3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dimethylformamide is a skin and eye irritant. Avoid contact and inhalation.
-
The reaction should be carried out under a nitrogen atmosphere to prevent quenching of the base by atmospheric moisture.
Conclusion
The protocol described herein provides a comprehensive guide for the synthesis of this compound. Adherence to the specified conditions and safety precautions is crucial for a successful and safe synthesis. This compound serves as a versatile starting material for further synthetic elaborations.
References
Application of Diethyl 3-cyclopentene-1,1-dicarboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-cyclopentene-1,1-dicarboxylate is a versatile cyclic diester that serves as a crucial building block in the synthesis of a variety of complex molecules with significant applications in medicinal chemistry.[1][2] Its rigid cyclopentene scaffold and the presence of two reactive ester groups make it an ideal starting material for the construction of carbocyclic nucleoside analogues, a class of compounds renowned for their potent antiviral activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the anti-HIV agent, Carbovir.
Application Notes
Core Application: Synthesis of Carbocyclic Nucleosides
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of carbocyclic nucleosides.[3] These are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts several advantageous properties to the resulting drug candidates, including:
-
Enhanced Metabolic Stability: The absence of a glycosidic bond makes carbocyclic nucleosides resistant to enzymatic cleavage by phosphorylases, leading to a longer plasma half-life.[3]
-
Potent Antiviral Activity: Many carbocyclic nucleosides are potent inhibitors of viral enzymes, such as reverse transcriptase, which are essential for viral replication.[1][4][5]
-
Favorable Pharmacokinetic Profile: The carbocyclic core can improve the lipophilicity and cell permeability of the nucleoside analogue.
Featured Application: Synthesis of (±)-Carbovir
This compound is a key starting material in the racemic synthesis of Carbovir, a guanosine analogue with potent activity against the Human Immunodeficiency Virus (HIV).[3][6][7] The synthesis leverages the cyclopentene ring as the foundational scaffold upon which the necessary functional groups for antiviral activity are installed.
Mechanism of Action of Carbovir
Carbovir is a prodrug that is metabolized in the body to its active form, Carbovir triphosphate (CBV-TP).[1][4] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase. It is incorporated into the growing viral DNA chain, and due to the absence of a 3'-hydroxyl group on the cyclopentene ring, it causes chain termination, thus halting viral replication.[1][5][7]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of (±)-Carbovir starting from this compound.
Overall Synthetic Scheme:
Figure 1: Synthetic pathway for (±)-Carbovir.
1. Synthesis of this compound
This protocol describes the synthesis of the starting material from diethyl malonate and cis-1,4-dichloro-2-butene.[8]
-
Materials:
-
Diethyl malonate (160 g)
-
Dry dimethylformamide (DMF) (1.5 L)
-
Lithium hydride (LiH) (30 g)
-
cis-1,4-dichloro-2-butene (143 g)
-
Ether
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of diethyl malonate in dry DMF at 0 °C under a nitrogen atmosphere, slowly add lithium hydride.
-
After the evolution of hydrogen ceases (approximately 2 hours), slowly add cis-1,4-dichloro-2-butene and allow the mixture to warm to room temperature.
-
After 72 hours, dilute the mixture with a 1:4 solution of ether and hexane and pour it into water.
-
Separate the organic layer, wash with water and brine, and then dry over magnesium sulfate.
-
Distill the product to obtain this compound (boiling point 70-80 °C at 0.1 mm Hg).
-
2. Ozonolysis to Diethyl 2,4-diformyl-1,1-cyclopentanedicarboxylate
This step involves the oxidative cleavage of the double bond to form a dialdehyde.[9][10]
-
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide ((CH₃)₂S)
-
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube and a dry ice/acetone condenser.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color indicates the presence of excess ozone.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide dropwise to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde.
-
3. Reduction to cis-4-(hydroxymethyl)-2-cyclopentene-1-methanol
The dialdehyde is reduced to the corresponding diol.
-
Materials:
-
Crude Diethyl 2,4-diformyl-1,1-cyclopentanedicarboxylate
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the crude dialdehyde in ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diol, which can be purified by column chromatography.
-
4. Selective Protection of the Primary Hydroxyl Group
One of the primary hydroxyl groups is selectively protected.
-
Materials:
-
cis-4-(hydroxymethyl)-2-cyclopentene-1-methanol
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Dry Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the diol and imidazole in dry DMF under a nitrogen atmosphere.
-
Add TBDPSCl dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
5. Mitsunobu Reaction with 2-Amino-6-chloropurine
The protected alcohol is coupled with the purine base.
-
Materials:
-
cis-4-(tert-butyldiphenylsilyloxymethyl)-2-cyclopentene-1-methanol
-
2-Amino-6-chloropurine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of the protected alcohol, 2-amino-6-chloropurine, and triphenylphosphine in anhydrous THF at 0 °C under a nitrogen atmosphere, add DEAD dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
6. Deprotection and Conversion to (±)-Carbovir
The silyl protecting group is removed, and the chloropurine is converted to the guanine analogue.
-
Materials:
-
2-Amino-6-chloro-9-[cis-4-(tert-butyldiphenylsilyloxymethyl)-2-cyclopenten-1-yl]-9H-purine
-
Tetrabutylammonium fluoride (TBAF) in THF
-
Adenosine deaminase
-
Phosphate buffer (pH 7)
-
-
Procedure:
-
Dissolve the protected nucleoside in THF and treat with a 1 M solution of TBAF in THF.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture and purify by column chromatography to yield the deprotected chloropurine nucleoside.
-
Dissolve the chloropurine nucleoside in a phosphate buffer (pH 7) and add adenosine deaminase.
-
Incubate the mixture at 37 °C and monitor the reaction by HPLC.
-
Upon completion, purify the (±)-Carbovir by reverse-phase HPLC.
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application | Reference |
| This compound | C₁₁H₁₆O₄ | 212.24 | Starting material for Carbovir synthesis | [11][12][13] |
| (±)-Carbovir | C₁₁H₁₃N₅O₂ | 247.25 | Anti-HIV agent | [14][15] |
| Compound | Target | IC₅₀ / Kᵢ | Cell Line / Assay Condition | Reference |
| Carbovir triphosphate (CBV-TP) | HIV-1 Reverse Transcriptase | Kᵢ similar to AZT-TP | RNA or DNA template | [5][6] |
| Abacavir (prodrug of Carbovir) | HIV-1 | IC₅₀ = 4.0 µM | MT-4 cells | [15] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 2: Mechanism of action of Carbovir.
Figure 3: Experimental workflow for (±)-Carbovir synthesis.
Figure 4: Logical relationships in the application of the title compound.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ozonolysis of cyclopentadiene derivatives. Competitive participation of [3 + 2] and [3 + 4] cycloadditions of carbonyl oxide moieties to α,β- unsaturated carbonyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chembk.com [chembk.com]
- 12. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 21622-00-4 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbovir, GR-90352, NSC-614846-药物合成数据库 [drugfuture.com]
Application Notes and Protocols for the Scale-up Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl 3-cyclopentene-1,1-dicarboxylate is a valuable intermediate in organic synthesis, particularly in the preparation of complex molecular architectures for pharmaceuticals and fine chemicals.[1] Its cyclopentene core, substituted with two ester groups, provides a reactive scaffold for various chemical transformations.[1] These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound, with considerations for scaling up to industrial applications. The primary synthesis route detailed is the reaction of diethyl malonate with cis-1,4-dichloro-2-butene.
Applications in Industrial Settings:
-
Pharmaceutical Intermediate: Serves as a crucial building block for the synthesis of advanced pharmaceutical ingredients (APIs) and their precursors, especially those containing cyclopentane or ester functionalities.[1]
-
Fine Chemical Synthesis: Employed as a key starting material for producing substituted cyclopentene derivatives and other specialty chemicals.[1]
-
Materials Science: Utilized in the development and modification of polymeric and chiral materials.[1]
Experimental Protocols
Method 1: Synthesis via Diethyl Malonate and cis-1,4-dichloro-2-butene
This method is a common laboratory procedure for the preparation of this compound.[2][3]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Notes |
| Diethyl malonate | C7H12O4 | 160.17 | 160 g | --- |
| cis-1,4-dichloro-2-butene | C4H6Cl2 | 124.99 | 143 g | Handle with care, corrosive and flammable. |
| Lithium hydride | LiH | 7.95 | 30 g | Reacts violently with water. |
| Dry Dimethylformamide (DMF) | C3H7NO | 73.09 | 1.5 L | Anhydrous conditions are crucial. |
| Diethyl ether | (C2H5)2O | 74.12 | As needed | For extraction. |
| Hexane | C6H14 | 86.18 | As needed | For extraction. |
| Magnesium sulfate | MgSO4 | 120.37 | As needed | For drying. |
| Water | H2O | 18.02 | As needed | For washing. |
| Brine (Saturated NaCl solution) | NaCl(aq) | --- | As needed | For washing. |
Equipment:
-
Multi-neck round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Nitrogen inlet
-
Dropping funnel
-
Thermometer
-
Heating mantle/oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide in a multi-neck flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.[2]
-
Base Addition: Slowly add 30 g of lithium hydride to the cooled solution.[2] The evolution of hydrogen gas will be observed. Continue stirring until the gas evolution ceases (approximately 2 hours).[2]
-
Addition of Dichlorobutene: Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.[2] After the addition is complete, allow the mixture to warm to room temperature.[2]
-
Reaction Time: Continue stirring the mixture at room temperature for 72 hours.[2]
-
Work-up:
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution using a rotary evaporator to remove the solvents.
-
Purify the crude product by distillation. The product, this compound, will distill at 70-80°C under a vacuum of 0.1 mm Hg.[2] Note that a small amount (~10%) of a byproduct, diethyl 2-vinylcyclopropane-1,1-dicarboxylate, may co-distill.[2]
-
Scale-up Considerations:
-
Heat Management: The initial reaction with lithium hydride is exothermic. On a larger scale, efficient cooling and controlled addition of the hydride are critical to prevent thermal runaway.
-
Hydrogen Evolution: The reaction generates a significant volume of flammable hydrogen gas. The reactor must be equipped with a safe and efficient gas outlet and the reaction should be conducted in a well-ventilated area, away from ignition sources.
-
Stirring: Maintaining a homogeneous mixture is crucial. For larger volumes, a mechanical stirrer with sufficient power is necessary.
-
Reaction Time: While the lab-scale procedure suggests 72 hours, reaction monitoring by techniques like GC-MS or HPLC on a larger scale can help optimize the reaction time.
-
Purification: Fractional distillation under high vacuum will be necessary for large-scale purification to achieve high purity and effectively separate the byproduct.
Data Presentation
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 21622-00-4 | [4][5][6] |
| Molecular Formula | C11H16O4 | [4][6][7] |
| Molar Mass | 212.24 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 135-136 °C | [7] |
| Density | 1.06 g/cm³ | [7] |
| Solubility | Soluble in most organic solvents like alcohol and ether. | [7] |
Reaction Parameters (Lab Scale):
| Parameter | Value |
| Diethyl Malonate | 160 g |
| cis-1,4-dichloro-2-butene | 143 g |
| Lithium Hydride | 30 g |
| Solvent (DMF) | 1.5 L |
| Initial Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 72 hours |
| Distillation Temperature | 70-80 °C @ 0.1 mm Hg |
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
Hazard Identification and Handling:
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation.[4] It is considered a flammable and corrosive organic compound.[7]
-
cis-1,4-dichloro-2-butene: Corrosive and flammable. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Lithium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles are mandatory.[7]
-
Chemical-resistant gloves (e.g., nitrile) should be worn.[7]
-
A lab coat is required.[7]
-
All operations involving volatile or hazardous materials should be conducted in a well-ventilated fume hood.[7]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste. For large spills, evacuate the area and contact emergency services.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment conducted by qualified professionals. All experimental work should be performed in accordance with institutional safety policies and regulations.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 21622-00-4 [chemicalbook.com]
- 6. Diethyl cyclopent-3-ene-1,1-dicarboxylate 95% | CAS: 21622-00-4 | AChemBlock [achemblock.com]
- 7. This compound [chembk.com]
Application Notes and Protocols for the Polymerization of Diethyl 3-Cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of Diethyl 3-cyclopentene-1,1-dicarboxylate, a functionalized cyclic olefin monomer. The primary polymerization method discussed is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with controlled architectures and functionalities. The resulting poly(this compound) holds potential for various biomedical applications, particularly in the field of drug delivery, owing to its functional ester groups that can be tailored for specific needs.
Introduction to Polymerization Reactions
This compound is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a chain-growth polymerization process catalyzed by transition metal alkylidene complexes, such as Grubbs or Schrock catalysts. This technique is known for its tolerance to a wide range of functional groups and its ability to produce polymers with well-defined molecular weights and narrow polydispersity indices (PDI).[1][2] The driving force for the polymerization of cyclic olefins like this compound is the relief of ring strain.
The resulting polymer, poly(this compound), possesses regularly spaced ester functionalities along its backbone. These ester groups can be subsequently hydrolyzed to carboxylic acids, providing sites for conjugation of drugs, targeting ligands, or other bioactive molecules. This functional handle is a key feature that makes this polymer an attractive candidate for biomedical applications, including the development of drug delivery systems.[3][4][5]
Key Applications in Drug Development
While specific studies on the drug delivery applications of poly(this compound) are still emerging, the broader class of functionalized polyolefins synthesized via ROMP has shown significant promise in this area.[3][6] The pendant ester groups on the polymer backbone can be leveraged in several ways:
-
Prodrug Formation: Drugs can be covalently attached to the polymer backbone via the ester groups, creating a polymer-drug conjugate. The drug can then be released in a controlled manner through hydrolysis of the ester linkage under physiological conditions.
-
Nanoparticle Formulation: The amphiphilicity of the polymer can be tuned by partial hydrolysis of the ester groups, enabling the formation of micelles or nanoparticles for the encapsulation of hydrophobic drugs.[3]
-
Targeted Delivery: The carboxylic acid groups, obtained after hydrolysis, can be used to conjugate targeting moieties that direct the polymer-drug conjugate to specific cells or tissues.
The biodegradability of the resulting polymer would be a crucial factor for its in-vivo applications and would depend on the specific polymer backbone and the physiological environment.
Experimental Protocols
The following protocols are based on established procedures for the ROMP of functionalized cyclopentene monomers.[2] Researchers should optimize these conditions for their specific experimental setup and desired polymer characteristics.
Materials
-
This compound (monomer)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Standard Schlenk line or glovebox techniques are recommended for handling the catalyst and carrying out the polymerization under an inert atmosphere.
Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes a general procedure for the ROMP of this compound using a Grubbs' catalyst.
-
Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere, add the desired amount of this compound to a dry Schlenk flask. Dissolve the monomer in the anhydrous solvent.
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the Grubbs' catalyst in a small amount of the anhydrous solvent.
-
Initiation of Polymerization: Rapidly inject the catalyst solution into the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature for a specified time. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Termination: Quench the polymerization by adding an excess of ethyl vinyl ether and stirring for 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The polymer structure can be confirmed by ¹H and ¹³C NMR spectroscopy.
Quantitative Data
The following table provides a hypothetical representation of how quantitative data for the polymerization could be structured. Researchers should generate their own data based on their experimental results.
| Entry | Monomer/Catalyst Ratio | Catalyst Type | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | Grubbs' 2nd Gen | DCM | 25 | 2 | - | - | - | - |
| 2 | 200:1 | Grubbs' 2nd Gen | DCM | 25 | 2 | - | - | - | - |
| 3 | 100:1 | Grubbs' 3rd Gen | Toluene | 50 | 1 | - | - | - | - |
| 4 | 200:1 | Grubbs' 3rd Gen | Toluene | 50 | 1 | - | - | - | - |
Data in this table is for illustrative purposes only and needs to be determined experimentally.
Visualizations
Ring-Opening Metathesis Polymerization (ROMP) Workflow
The following diagram illustrates the general workflow for the ROMP of this compound.
Caption: General workflow for the synthesis of poly(this compound) via ROMP.
Conceptual Drug Delivery Application Pathway
This diagram outlines a conceptual pathway for the application of poly(this compound) in drug delivery.
Caption: Conceptual pathway for developing a drug delivery system using the functionalized polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Drug Release, Sensing, and Cellular Uptake of Ring-Opening Metathesis Polymerization (ROMP) Derived Poly(olefins) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
There are two primary methods for the synthesis of this compound:
-
Alkylation of Diethyl Malonate: This is the most common method and involves the reaction of diethyl malonate with cis-1,4-dichloro-2-butene in the presence of a base.[1][2]
-
Ring-Closing Metathesis (RCM): This method utilizes a ruthenium catalyst, such as a Hoveyda-Grubbs catalyst, to cyclize diethyl 2,2-diallylmalonate.[3]
Q2: What is the typical yield for the synthesis of this compound?
The reported yields can vary depending on the chosen method and reaction conditions. The alkylation method can produce the product in good yields, though purification is necessary to remove side products.[1] One procedure for a related dicarboxylic acid reported a yield of 92% for the cyclized product before decarboxylation.[2] The ring-closing metathesis approach has been reported to yield the desired product in 87% yield after purification.[3]
Q3: What are the main side products to be aware of during the synthesis?
A significant side product in the alkylation method is diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[1] Its formation can impact the overall yield and requires careful purification to separate it from the desired product.
Q4: What are the key safety precautions to consider during this synthesis?
This compound is considered an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] Therefore, it is crucial to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reagents used in the synthesis, such as lithium hydride and cis-1,4-dichloro-2-butene, are also hazardous and should be handled with extreme care according to their safety data sheets.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Inactive Base | Ensure the base (e.g., lithium hydride, sodium ethoxide) is fresh and has been stored under anhydrous conditions. Moisture can deactivate these strong bases. |
| Poor Quality Reagents | Use freshly distilled diethyl malonate and cis-1,4-dichloro-2-butene. The purity of the starting materials is critical for a successful reaction. |
| Incorrect Reaction Temperature | The initial deprotonation of diethyl malonate is typically carried out at 0°C.[1] Allowing the reaction to warm up prematurely can lead to side reactions. For the alkylation step, a controlled heating at 40-45°C for an extended period (24 hours) has been reported to be effective.[2] |
| Insufficient Reaction Time | The alkylation reaction can be slow and may require up to 72 hours for completion.[1] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. |
| Improper Work-up Procedure | Ensure a proper aqueous work-up is performed to remove unreacted starting materials and salts. Extraction with a suitable organic solvent (e.g., ether/hexane mixture) is necessary to isolate the product.[1] |
Issue 2: Presence of significant amounts of diethyl 2-vinylcyclopropane-1,1-dicarboxylate.
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring Cyclopropanation | The formation of the vinylcyclopropane derivative is a known side reaction.[1] Modifying the reaction solvent and temperature may help to minimize its formation. |
| Inefficient Purification | Fractional distillation under reduced pressure is a common method to separate the desired cyclopentene product from the vinylcyclopropane byproduct.[1] Careful control of the distillation parameters is essential. |
Issue 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Step |
| Close Boiling Points of Product and Impurities | If distillation is ineffective, consider using column chromatography on silica gel for purification. A solvent system of n-hexane/diethyl ether has been used for a similar compound.[3] |
| Thermal Decomposition | The product might be sensitive to high temperatures. Ensure that distillation is performed under a high vacuum to keep the boiling point low. |
Experimental Protocols
Method 1: Alkylation of Diethyl Malonate
This protocol is based on a procedure for a similar cyclopentene derivative.[1][2]
Materials:
-
Diethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride
-
Dry N,N-dimethylformamide (DMF)
-
Ether
-
Hexane
-
Magnesium sulfate
-
Water
-
Brine
Procedure:
-
To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry DMF at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.
-
Allow the mixture to stir at 0°C for 2 hours until the evolution of hydrogen ceases.
-
Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 72 hours.
-
Dilute the reaction mixture with a 1:4 mixture of ether and hexane and pour it into water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation at 70-80°C/0.1 mm to obtain this compound. Note that this may contain a small amount of diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[1]
Method 2: Ring-Closing Metathesis (RCM)
This protocol is based on a general procedure for RCM reactions.[3]
Materials:
-
Diethyl 2,2-diallylmalonate
-
Hoveyda-Grubbs catalyst
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve diethyl 2,2-diallylmalonate in anhydrous DCM under an inert atmosphere.
-
Add the Hoveyda-Grubbs catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a suitable eluent system (e.g., n-hexane/diethyl ether) to afford the pure this compound.
Data Presentation
Table 1: Summary of Synthesis Methods and Reported Yields
| Synthesis Method | Key Reagents | Solvent | Reported Yield | Reference |
| Alkylation | Diethyl malonate, cis-1,4-dichloro-2-butene, Lithium hydride | DMF | Not explicitly stated, but implies good yield with a minor impurity | [1] |
| Ring-Closing Metathesis | Diethyl 2,2-diallylmalonate, Hoveyda-Grubbs Catalyst | DCM | 87% | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the alkylation method.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of Diethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Diethyl 3-cyclopentene-1,1-dicarboxylate from its reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities and byproducts encountered in the synthesis of this compound?
A1: The most frequently observed byproduct is Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, which is an isomer of the desired product.[1][2] Other potential impurities include unreacted starting materials such as diethyl malonate and cis-1,4-dichloro-2-butene, as well as products from side reactions like dialkylation and transesterification.[3][4]
Q2: My crude product shows a significant amount of unreacted diethyl malonate. How can I remove it?
A2: Unreacted diethyl malonate can typically be removed during the work-up procedure by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide. This deprotonates the acidic α-hydrogen of diethyl malonate, making it water-soluble and facilitating its removal into the aqueous phase. Subsequent purification by vacuum distillation or column chromatography will further separate the desired product.
Q3: How can I differentiate between this compound and the isomeric byproduct Diethyl 2-vinylcyclopropane-1,1-dicarboxylate?
A3: Spectroscopic methods are key for differentiation. 1H NMR spectroscopy is particularly useful. The protons on the double bond of this compound will show a characteristic chemical shift and coupling pattern. In contrast, the vinyl protons of the cyclopropane byproduct will have distinct chemical shifts and coupling constants. Careful analysis of the NMR spectra is crucial for identifying and quantifying the presence of the isomeric byproduct.
Q4: I am having difficulty separating the desired product from the Diethyl 2-vinylcyclopropane-1,1-dicarboxylate isomer by distillation. What should I do?
A4: The boiling points of these two isomers may be very close, making separation by simple distillation challenging. Fractional distillation under reduced pressure (vacuum distillation) is recommended to enhance separation efficiency.[1] Using a longer distillation column with a higher number of theoretical plates can improve the separation. If distillation is still ineffective, column chromatography is the preferred method for separating these isomers.
Q5: What are the recommended conditions for purifying this compound by column chromatography?
A5: Flash column chromatography using silica gel is an effective method for purification.[5] A non-polar eluent system, such as a mixture of n-hexane and ethyl acetate, is typically employed. A gradient elution, starting with a low polarity solvent mixture and gradually increasing the polarity, can provide good separation of the desired product from both less polar impurities (like unreacted starting materials) and more polar byproducts.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C11H16O4 | 212.24 | 135-136 (at 760 mmHg)[6], 70-80 (at 0.1 mmHg)[1] |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | C11H16O4 | 212.24 | N/A |
| Diethyl malonate | C7H12O4 | 160.17 | 199 (at 760 mmHg)[7] |
| cis-1,4-dichloro-2-butene | C4H6Cl2 | 125.00 | 152 (at 760 mmHg) |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a cold trap, and a collection flask. Use a short-path distillation head or a Vigreux column for fractional distillation.
-
Sample Preparation: Place the crude reaction mixture in a round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation Process:
-
Gradually reduce the pressure to the desired level (e.g., 0.1 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fractions that distill over at different temperature ranges.
-
The desired product, this compound, is expected to distill at approximately 70-80 °C under a vacuum of 0.1 mmHg.[1]
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity and composition.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) using a slurry packing method with a non-polar solvent (e.g., n-hexane).
-
Ensure the silica gel bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 n-hexane:ethyl acetate) to elute the compounds.
-
Collect fractions in test tubes or vials.
-
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Common side reactions in the synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a byproduct with a similar boiling point to my desired product. How can I identify and minimize it?
A1: A common byproduct in this synthesis is Diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[1] This occurs through a competing intramolecular cyclization pathway. To minimize its formation, consider the following:
-
Choice of Dihalide: The use of cis-1,4-dichloro-2-butene is reported to favor the formation of the desired cyclopentene derivative.[1]
-
Reaction Temperature: Lowering the reaction temperature may favor one cyclization pathway over the other. Careful temperature control throughout the addition of the alkylating agent is crucial.
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Purification: Fractional distillation under vacuum can be used to separate the desired product from the vinylcyclopropane byproduct, although their boiling points may be close.[1]
Q2: I've isolated a high molecular weight byproduct. What is it and how can I prevent its formation?
A2: A likely high molecular weight byproduct is a tetracarboxylate compound, such as 2-vinylbutane-1,1,4,4-tetracarboxylate.[2][3] This arises from the malonate anion attacking the initially formed Diethyl 2-vinylcyclopropane-1,1-dicarboxylate side product.[2][3]
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the dihalide. An excess of the malonate anion can lead to further reactions with the products.
-
Slow Addition: Add the dihalide slowly to the reaction mixture to maintain a low concentration of the alkylating agent and minimize the chance of secondary reactions.
Q3: The overall yield of my desired product is low. What are some general side reactions I should consider?
A3: Besides the formation of the vinylcyclopropane and tetracarboxylate byproducts, other common side reactions in malonic ester syntheses can lower your yield:
-
Dialkylation: The mono-alkylated intermediate can be deprotonated and react with another molecule of the dihalide, leading to polymeric materials.[4]
-
Elimination: The basic conditions can cause the elimination of HX from the 1,4-dihalobutene, leading to the formation of butadiene derivatives.[4] This is more likely with stronger bases and higher temperatures.
-
Hydrolysis: The presence of water in your reaction can lead to the hydrolysis of the ester groups to carboxylic acids. Ensure you are using anhydrous conditions.
-
Transesterification: If you are using an alkoxide base, ensure that the alcohol of the alkoxide matches the ester (e.g., use sodium ethoxide with diethyl malonate) to prevent the formation of mixed esters.[5]
Summary of Potential Side Reactions and Yields
| Side Product/Issue | Structure/Description | Typical Yield | Conditions Favoring Formation |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Isomeric cyclopropane derivative | ~10% | Use of trans-1,4-dihalobutene; higher reaction temperatures.[1] |
| 2-Vinylbutane-1,1,4,4-tetracarboxylate | Product of further reaction with malonate anion | Variable | Excess of diethyl malonate; prolonged reaction times.[2][3] |
| Dialkylation Products | Polymeric materials from intermolecular reaction | Variable | High concentration of reactants; rapid addition of dihalide.[4] |
| Elimination Products (e.g., butadienes) | Formed from the elimination of HX from the dihalide | Variable | Strong bases; high temperatures.[4] |
| Hydrolyzed Products (Carboxylic Acids) | Saponification of the ester groups | Variable | Presence of water in the reaction mixture. |
| Transesterification Products | Mixed esters (e.g., ethyl methyl esters) | Variable | Mismatch between the alkoxide base and the ester's alcohol.[5] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
Diethyl malonate
-
Lithium hydride
-
Dry dimethylformamide (DMF)
-
cis-1,4-dichloro-2-butene
-
Ether
-
Hexane
-
Magnesium sulfate
-
Water
-
Brine
Procedure:
-
To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.
-
Allow the hydrogen evolution to cease (approximately 2 hours).
-
Slowly add 143 g of cis-1,4-dichloro-2-butene to the mixture.
-
Allow the reaction mixture to come to room temperature and stir for 72 hours.
-
Dilute the mixture with a 1:4 solution of ether and hexane and pour it into water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Distill the residue under vacuum (bp 70-80°C/0.1 mm) to obtain this compound, which may contain a small amount (~10%) of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[1]
Visualizing Reaction Pathways and Workflow
Caption: Reaction pathways in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 3. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the alkylation of diethyl malonate with cis-1,4-dihalo-2-butenes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium ethoxide, lithium hydride) may have degraded due to moisture. | - Use freshly prepared or properly stored base. - Ensure all glassware is rigorously dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Impure Reactants: Diethyl malonate or the dihaloalkene may be of poor quality. | - Purify reactants by distillation before use. - Verify the purity of starting materials using techniques like NMR or GC. | |
| 3. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. | - Increase the reaction time and monitor the progress using TLC or GC. - Gradually increase the reaction temperature, but be mindful of potential side reactions. | |
| Formation of Significant Side Products | 1. Dialkylation: One molecule of diethyl malonate reacts with two molecules of the dihaloalkene, or two molecules of diethyl malonate react with one dihaloalkene. This is a common issue in malonic ester synthesis.[1] | - Use a slight excess of the dihaloalkene to favor monoalkylation. - Slowly add the dihaloalkene to the solution of the deprotonated diethyl malonate. |
| 2. Formation of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: This is a known competing intramolecular cyclization product.[2] | - The choice of base and solvent can influence the reaction pathway. Some literature suggests that certain conditions may favor the formation of the five-membered ring over the three-membered ring. Further screening of reaction conditions may be necessary. | |
| 3. Elimination Reactions: The base may promote the elimination of H-X from the dihaloalkene, leading to the formation of butadiene. | - Use a non-nucleophilic, sterically hindered base. - Maintain a controlled, low temperature during the addition of the base. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The presence of salts and solvent mixtures can lead to the formation of stable emulsions. | - Add a saturated brine solution to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
| 2. Co-elution of Product and Impurities during Chromatography: The desired product and side products may have similar polarities. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. - Consider using a different stationary phase for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the alkylation of diethyl malonate with a cis-1,4-dihalo-2-butene (e.g., cis-1,4-dichloro-2-butene or cis-1,4-dibromo-2-butene). This reaction falls under the general category of malonic ester synthesis, where the enolate of diethyl malonate acts as a nucleophile to displace the halides, followed by an intramolecular cyclization to form the cyclopentene ring.[2][3]
Q2: What is the role of the base in this synthesis?
A2: The base, such as sodium ethoxide or lithium hydride, is crucial for deprotonating the α-carbon of diethyl malonate.[1][3] This generates a resonance-stabilized enolate ion, which is a potent nucleophile that attacks the electrophilic carbon atoms of the dihaloalkene in an SN2 reaction.
Q3: Why is an inert atmosphere important for this reaction?
A3: Many of the bases used, like sodium ethoxide and especially lithium hydride, are highly reactive and can be quenched by atmospheric moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the deactivation of the base and ensures the complete formation of the diethyl malonate enolate.
Q4: I am observing a significant amount of a byproduct with a similar mass in my GC-MS analysis. What could it be?
A4: A common byproduct in this synthesis is diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[2] This arises from an alternative intramolecular cyclization pathway. The formation of this isomer can be influenced by the specific reaction conditions, including the choice of base and solvent.
Q5: Can I use a different starting material instead of diethyl malonate?
A5: Yes, other malonic esters with different alkyl groups (e.g., dimethyl malonate) can be used, which would result in the corresponding dimethyl ester of 3-cyclopentene-1,1-dicarboxylic acid. The fundamental reaction mechanism remains the same.
Experimental Protocols
Synthesis of this compound via Alkylation of Diethyl Malonate
This protocol is adapted from a literature procedure.[2]
Materials:
-
Diethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride (LiH)
-
Dry dimethylformamide (DMF)
-
Ether
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Water
-
Brine solution
Procedure:
-
To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.
-
Allow the mixture to stir until the evolution of hydrogen gas ceases (approximately 2 hours).
-
Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 72 hours.
-
Dilute the reaction mixture with a 1:4 mixture of ether and hexane and pour it into water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound. A typical boiling point is 70-80°C at 0.1 mm Hg.[2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |
| cis-1,4-dichloro-2-butene | C₄H₆Cl₂ | 125.00 | 152 | 1.188 |
| This compound | C₁₁H₁₆O₄ | 212.24 | 135-136 | 1.06 |
Table 2: Example Reaction Conditions and Reported Yields
| Base | Solvent | Temperature (°C) | Time (h) | Reported Yield | Notes |
| Lithium Hydride | Dimethylformamide | 0 to RT | 72 | Not explicitly stated, but distillation yielded the product. | The product contained ~10% of the vinylcyclopropane isomer.[2] |
| Sodium Ethoxide | Ethanol | Reflux | 4 | 53-55% (for a similar cyclobutane synthesis) | This is an example from a similar intramolecular alkylation to form a four-membered ring.[4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Diethyl 3-cyclopentene-1,1-dicarboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 3-cyclopentene-1,1-dicarboxylate. The following information is designed to address specific issues that may be encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-documented method is the reaction of diethyl malonate with cis-1,4-dichloro-2-butene in the presence of a base.[1][2] The base deprotonates diethyl malonate, which then acts as a nucleophile in a double alkylation reaction to form the cyclopentene ring.
Q2: What are the primary side products in this synthesis?
A significant side product is diethyl 2-vinylcyclopropane-1,1-dicarboxylate, which can form in yields of around 10%.[1] This isomer is formed through an alternative cyclization pathway.
Q3: How can I minimize the formation of the vinylcyclopropane byproduct?
The formation of the five-membered ring is generally favored over the three-membered ring. However, reaction conditions such as the choice of base, solvent, and temperature can influence the product ratio. While specific studies on optimizing this ratio are not extensively detailed in the provided search results, careful control of the reaction conditions as outlined in established protocols is crucial.
Q4: What are the recommended purification methods for this compound?
Purification can be challenging due to the similar boiling points of the desired product and the vinylcyclopropane isomer. Distillation may not be sufficient to achieve high purity.[1] A more effective method involves the hydrolysis of the crude ester mixture to the corresponding dicarboxylic acids. The 3-cyclopentene-1,1-dicarboxylic acid can then be separated from its vinylcyclopropyl isomer by fractional recrystallization.[2] The purified diacid can then be re-esterified to obtain pure this compound.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction | - Ensure the use of a sufficiently strong base (e.g., lithium hydride, sodium ethoxide) to completely deprotonate the diethyl malonate.[1] - Extend the reaction time or slightly increase the temperature, monitoring for potential increases in side product formation.[2] |
| Moisture in reagents or solvent | - Use anhydrous solvents and freshly opened or properly stored reagents. Moisture can quench the base and hinder the reaction. |
| Suboptimal reaction temperature | - The initial deprotonation is often carried out at 0°C, followed by the addition of the dichloroalkene and gradual warming to room temperature or gentle heating (e.g., 40-45°C).[2] Adhere to the recommended temperature profile. |
| Inefficient workup | - Ensure complete extraction of the product from the aqueous layer during workup. Use an appropriate organic solvent and perform multiple extractions. |
Problem 2: High Percentage of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate Impurity
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction conditions favoring 3-membered ring formation | - While specific conditions are not extensively documented, it is a known side reaction.[1] Adhering to established protocols for the synthesis of the cyclopentene derivative is the best initial approach. |
| Difficulty in separation | - As mentioned in the FAQ, direct purification of the ester is difficult. The most reliable method is to hydrolyze the mixture to the diacids and separate them by fractional recrystallization.[2] |
Problem 3: Difficulty in Hydrolyzing this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric hindrance | - This diester can be sterically hindered, making hydrolysis challenging under standard conditions.[3][4][5][6][7] - Use a strong base like lithium hydroxide in a mixture of water and an organic solvent (e.g., THF) and allow for a sufficient reaction time (e.g., 24 hours).[2] - For very hindered esters, consider using potassium t-butoxide in DMSO with a controlled amount of water.[6] |
| Incomplete hydrolysis | - Increase the reaction time and/or the concentration of the base. Ensure the reaction mixture is homogeneous to allow for efficient interaction between the ester and the hydroxide ions. |
Problem 4: Issues with Decarboxylation of 3-Cyclopentene-1,1-dicarboxylic Acid
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete decarboxylation | - Heat the dicarboxylic acid at a sufficiently high temperature (e.g., 170-175°C) until the evolution of carbon dioxide ceases.[2] The reaction is typically complete within a few hours. |
| Decomposition at high temperatures | - While heating is necessary, prolonged exposure to very high temperatures could potentially lead to side reactions. Monitor the reaction and stop heating once CO2 evolution is complete. |
Experimental Protocols
Synthesis of 3-Cyclopentene-1,1-dicarboxylic Acid (Adapted from a protocol for the dimethyl ester) [2]
-
Deprotonation: In a dry, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve diethyl malonate in dry THF. Cool the solution in an ice bath and add lithium hydride powder in one portion. Remove the cooling bath after 15 minutes and stir until hydrogen evolution ceases (approximately 2 hours).
-
Alkylation: Rapidly add cis-1,4-dichloro-2-butene via syringe. Heat the mixture at 40-45°C for 24 hours.
-
Hydrolysis: Cool the mixture to 20°C and add water dropwise, followed by solid lithium hydroxide monohydrate. Stir at 20°C for an additional 24 hours.
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Workup: Add water and transfer to a separatory funnel. Extract with ethyl acetate to remove neutral impurities. Acidify the aqueous phase with 6 N hydrochloric acid and extract the product with ethyl acetate. Wash the combined organic extracts, dry over sodium sulfate, and concentrate to obtain the crude 3-cyclopentene-1,1-dicarboxylic acid, which may contain the vinylcyclopropane isomer.
-
Purification: The crude diacid can be purified by fractional recrystallization to separate the desired 3-cyclopentene-1,1-dicarboxylic acid from the isomeric byproduct.
Decarboxylation of 3-Cyclopentene-1,1-dicarboxylic Acid [2]
-
Place the purified 3-cyclopentene-1,1-dicarboxylic acid in a flask equipped for distillation.
-
Heat the flask in an oil bath at 170-175°C until the evolution of carbon dioxide is complete (approximately 2 hours).
-
Cool the resulting oil to room temperature.
-
Vacuum distill the crude product to obtain pure 3-cyclopentene-1-carboxylic acid.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for common issues in the reaction.
References
Preventing isomerization of the double bond in Diethyl 3-cyclopentene-1,1-dicarboxylate
Topic: Preventing Isomerization of the Double Bond in Diethyl 3-cyclopentene-1,1-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus of this guide is to address the common challenge of double bond isomerization from the 3-position to the thermodynamically more stable 2-position, which can impact reaction outcomes and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of this compound?
A1: The primary cause of isomerization from the β,γ-unsaturated ester (3-position) to the α,β-unsaturated ester (2-position) is exposure to acidic or basic conditions. This isomerization is a common challenge with β,γ-unsaturated esters, as the α,β-conjugated isomer is often more thermodynamically stable. The presence of trace amounts of acid or base can catalyze this migration.
Q2: How can I detect the presence of the 2-isomer in my sample?
A2: The presence of the Diethyl 2-cyclopentene-1,1-dicarboxylate isomer can be detected and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
By 1H NMR: The olefinic protons of the 3-isomer typically appear as a singlet around 5.61 ppm. The formation of the 2-isomer will result in new signals corresponding to its different olefinic and allylic protons.
-
By 13C NMR: The olefinic carbons of the 3-isomer have a characteristic chemical shift around 127.8 ppm. The 2-isomer will exhibit a different set of signals for its olefinic carbons.
-
By GC-MS: The two isomers will likely have different retention times on a suitable GC column, allowing for their separation and quantification.
Q3: What are the recommended storage conditions to minimize isomerization?
A3: To minimize isomerization during storage, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). It is crucial to use high-purity, neutral containers and to avoid any contact with acidic or basic residues. Storage at low temperatures (2-8 °C) is recommended.
Troubleshooting Guides
Issue 1: Isomerization observed after synthesis.
Potential Cause: Use of a strong base during the synthesis. The traditional synthesis involves the reaction of diethyl malonate with cis-1,4-dichloro-2-butene using a base like lithium hydride or sodium ethoxide.[1] Residual base in the reaction mixture can promote isomerization.
Solution:
-
Neutralize Carefully: After the reaction is complete, carefully neutralize the mixture with a mild acidic workup to a pH of ~7. Avoid over-acidification.
-
Aqueous Workup: Perform a thorough aqueous workup to remove all water-soluble salts and residual base. Washing the organic layer with brine can also be beneficial.
-
Minimize Reaction Time and Temperature: Do not prolong the reaction time unnecessarily and avoid excessive heating, as this can also contribute to isomerization.
Issue 2: Isomerization detected after purification by distillation.
Potential Cause: Thermal stress and potential acidic or basic sites on the distillation apparatus can induce isomerization.
Solution:
-
Vacuum Distillation: Purify the compound via vacuum distillation to lower the boiling point and reduce thermal stress.
-
Apparatus Preparation: Ensure the distillation apparatus is scrupulously clean and free of any acidic or basic residues. Rinsing with a neutral solvent before use is recommended.
-
Fractional Distillation: Use a fractional distillation setup to achieve better separation from impurities and potentially the 2-isomer if it has already formed.
Issue 3: Isomerization occurs during purification by column chromatography.
Potential Cause: Standard silica gel can be slightly acidic and promote isomerization.
Solution:
-
Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of a weak base (e.g., triethylamine in the eluent system) followed by thorough flushing with the mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for chromatography.
-
Rapid Purification: Do not let the compound remain on the column for an extended period. Elute the product as quickly as possible while maintaining good separation.
Experimental Protocols
Synthesis of this compound with Minimized Isomerization
This protocol is adapted from established methods and includes modifications to minimize the risk of isomerization.[1]
Materials:
-
Diethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride
-
Dry Dimethylformamide (DMF)
-
Ether
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry DMF at 0 °C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.
-
Allow the mixture to stir until the evolution of hydrogen ceases (approximately 2 hours).
-
Slowly add 143 g of cis-1,4-dichloro-2-butene and allow the mixture to warm to room temperature.
-
Stir the reaction for 72 hours.
-
Dilute the reaction mixture with a 1:4 mixture of ether and hexane and pour it into water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (e.g., 70-80 °C at 0.1 mm Hg).[1]
Quantitative Analysis of Isomer Mixture by 1H NMR
Procedure:
-
Prepare a known concentration of the Diethyl cyclopentene-1,1-dicarboxylate sample in a deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum.
-
Integrate the area of the singlet corresponding to the two olefinic protons of the 3-isomer (around 5.61 ppm).[2]
-
Identify and integrate the signals corresponding to the olefinic proton of the 2-isomer.
-
The ratio of the integrals will provide the relative amounts of the two isomers in the mixture.
Data Presentation
Table 1: 1H and 13C NMR Chemical Shifts for Isomer Identification
| Isomer | Proton (1H) Chemical Shifts (ppm) | Carbon (13C) Chemical Shifts (ppm) |
| This compound | 5.61 (s, 2H, olefinic), 4.19 (q, 4H, OCH2), 3.02 (s, 4H, allylic CH2), 1.26 (t, 6H, CH3)[2] | 172.2, 127.8, 61.5, 58.8, 40.8, 14.0[2] |
| Diethyl 2-cyclopentene-1,1-dicarboxylate | Characteristic shifts for the α,β-unsaturated system are expected. | Characteristic shifts for the α,β-unsaturated system are expected. |
Visualizations
Caption: Factors leading to the isomerization of this compound.
Caption: Troubleshooting workflow for preventing isomerization.
References
Stability and storage conditions for Diethyl 3-cyclopentene-1,1-dicarboxylate
This technical support guide provides essential information on the stability and storage of Diethyl 3-cyclopentene-1,1-dicarboxylate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: There are slightly differing recommendations from suppliers. Some suggest refrigeration at 2-8°C, sealed in a dry environment[1], while others recommend storage at room temperature in a dry, ventilated place away from light and heat. To ensure maximum stability and minimize potential degradation, a conservative approach is recommended. Storing the compound at 2-8°C in a tightly sealed container, protected from light, is the best practice. Lower temperatures generally slow down potential degradation reactions for unsaturated esters[2][3].
Q2: What is the expected shelf life of this compound?
Q3: What are the visible signs of degradation?
A3: this compound should be a colorless to pale yellow liquid[5]. Signs of degradation may include a significant change in color (e.g., turning dark yellow or brown), the formation of precipitates, or a change in viscosity. An unusual odor could also indicate autoxidation or hydrolysis[4].
Q4: What are the main degradation pathways for this compound?
A4: While specific studies on this molecule are not available, based on its structure as an unsaturated ester, the primary potential degradation pathways are:
-
Hydrolysis: The ester groups can hydrolyze to the corresponding carboxylic acid and ethanol, especially in the presence of moisture, acids, or bases[1].
-
Oxidation/Polymerization: The carbon-carbon double bond in the cyclopentene ring is susceptible to oxidation from atmospheric oxygen and can potentially undergo self-polymerization, especially when exposed to heat, light, or impurities[6].
Q5: How should I handle this compound safely?
A5: This compound is considered flammable and may cause irritation to the skin, eyes, and respiratory system[5][7]. Always handle it in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[5]. Avoid contact with strong oxidizing agents, strong acids, and strong bases[5].
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 21622-00-4 | [7][8] |
| Molecular Formula | C₁₁H₁₆O₄ | [5][8] |
| Molecular Weight | 212.24 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 135-136 °C | [5] |
| Melting Point | -90 °C | [5] |
| Density | 1.06 g/cm³ | [5] |
| Solubility | Soluble in most organic solvents (alcohols, ethers) | [5] |
Table 2: Recommended Storage Conditions Summary
| Condition | Supplier 1 Recommendation | Supplier 2 Recommendation | Best Practice Recommendation |
| Temperature | 2-8°C[1] | Room Temperature | 2-8°C |
| Atmosphere | Sealed in dry[1] | Ventilated place | Inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container |
| Light | Not specified | Keep away from light | Store in an amber vial or in the dark |
| Container | Tightly-closed containers | Tightly-closed containers | Original, tightly-closed container |
Troubleshooting Guide
Problem: My reaction yield is lower than expected.
-
Possible Cause: The starting material may have degraded, leading to a lower effective concentration of the active reagent. Esters can hydrolyze in the presence of ambient moisture over time[1].
-
Solution:
-
Check the purity of your this compound using an appropriate analytical method like GC or ¹H NMR (see Experimental Protocols).
-
If the purity is low, consider purifying the compound by distillation or chromatography.
-
For future use, ensure the compound is stored under an inert atmosphere and that anhydrous solvents and reagents are used in your reaction.
-
Problem: I observe unexpected side products in my reaction.
-
Possible Cause: Degradation products of the starting material may be participating in the reaction. For example, the hydrolyzed dicarboxylic acid could lead to different reactivity.
-
Solution:
-
Characterize the side products to understand their origin.
-
Confirm the purity of the starting material before use. A fresh bottle or a newly purified batch is recommended.
-
Problem: The liquid has changed color or appears cloudy.
-
Possible Cause: This indicates potential degradation, such as oxidation or polymerization.
-
Solution:
-
Do not use the material if its physical appearance has significantly changed.
-
Discard the old bottle according to your institution's safety guidelines and obtain a fresh supply.
-
Review your storage and handling procedures to prevent future degradation. Ensure the container is always tightly sealed and purged with inert gas after each use if possible.
-
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific instrument.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector: Set to 250°C.
-
Detector (FID): Set to 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C. Hold for 5-10 minutes.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity can be estimated by the relative area percentage of the main peak. The appearance of new peaks over time in stored samples indicates degradation.
Protocol 2: Stability Indicating Method Development (Conceptual)
A formal stability study follows established guidelines, such as those from the ICH[9].
-
Forced Degradation Study: To identify potential degradation products, subject the compound to stress conditions:
-
Acidic/Basic Hydrolysis: Incubate a solution of the compound in dilute HCl and dilute NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat a solution with a dilute solution of hydrogen peroxide.
-
Thermal Stress: Heat the neat compound in an oven.
-
Photostability: Expose the compound to UV and visible light.
-
-
Analytical Method Development: Develop a stability-indicating analytical method, typically using HPLC with a UV or MS detector, that can separate the parent compound from all identified degradation products.
-
Formal Stability Study:
-
Store aliquots of a new, high-purity batch of the compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions[9].
-
At specified time points (e.g., 0, 3, 6, 12 months), analyze the samples using the validated stability-indicating method to quantify the parent compound and any degradation products[10].
-
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. apgicl.com [apgicl.com]
- 2. News - How to store and use unsaturated polyester resin correctly? [ynfiberglass.com]
- 3. How to properly store and use unsaturated polyester resin - Knowledge [dinuofrp.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. US20110028659A1 - Method for extending shelf life of vinyl ester resin or unsaturated polyester resin - Google Patents [patents.google.com]
- 7. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethyl cyclopent-3-ene-1,1-dicarboxylate 95% | CAS: 21622-00-4 | AChemBlock [achemblock.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. japsonline.com [japsonline.com]
Analytical techniques for monitoring the purity of Diethyl 3-cyclopentene-1,1-dicarboxylate
Technical Support Center: Diethyl 3-cyclopentene-1,1-dicarboxylate Purity Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the purity of this compound. It includes frequently asked questions, detailed troubleshooting guides for common analytical techniques, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of this compound?
A1: The primary techniques for assessing the purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). GC and HPLC are used for quantitative purity assessment and separation of impurities, while NMR provides structural confirmation and detects structural isomers. MS is used for molecular weight confirmation and impurity identification.
Q2: What are the potential impurities I should be looking for?
A2: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like diethyl malonate, byproducts from alkylation reactions, or isomers such as Diethyl cyclopent-3-ene-1,3-dicarboxylate.[1][2][3] Incomplete reactions or side reactions during synthesis can also lead to mono-alkylated or dialkylated byproducts.[4]
Q3: How do I choose between GC and HPLC for my analysis?
A3: The choice depends on the volatility and thermal stability of the compound and its impurities. This compound is a volatile compound, making Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), a suitable and commonly referenced method for analysis.[1][5][6][7] HPLC is a viable alternative, particularly for non-volatile impurities or when derivatization is preferred to enhance detection.[8][9][10]
Q4: Can I use NMR for quantitative purity analysis?
A4: Yes, quantitative NMR (qNMR) can be a powerful tool for purity determination without the need for a reference standard of the impurities. By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute purity can be calculated. This requires careful selection of non-overlapping signals and proper experimental setup.
Analytical Technique Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Gas Chromatography (GC) Troubleshooting
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cause_ghost1 [label="Syringe Contamination", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_ghost2 [label="Carryover from\nPrevious Injection", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
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sol_ghost1 [label="Clean or Replace Syringe", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ghost2 [label="Run Blank Solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_no1 [label="Check Syringe Installation\nand Sample Uptake", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no2 [label="Check Fittings & Septum", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no3 [label="Inspect and Reinstall\nor Replace Column", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> peak_tailing; start -> peak_fronting; start -> ghost_peaks; start -> no_peaks;
peak_tailing -> cause_tail1 [label="Cause"]; cause_tail1 -> sol_tail1 [label="Solution"]; peak_tailing -> cause_tail2 [label="Cause"]; cause_tail2 -> sol_tail2 [label="Solution"];
peak_fronting -> cause_front1 [label="Cause"]; cause_front1 -> sol_front1 [label="Solution"]; peak_fronting -> cause_front2 [label="Cause"]; cause_front2 -> sol_front2 [label="Solution"];
ghost_peaks -> cause_ghost1 [label="Cause"]; cause_ghost1 -> sol_ghost1 [label="Solution"]; ghost_peaks -> cause_ghost2 [label="Cause"]; cause_ghost2 -> sol_ghost2 [label="Solution"];
no_peaks -> cause_no1 [label="Cause"]; cause_no1 -> sol_no1 [label="Solution"]; no_peaks -> cause_no2 [label="Cause"]; cause_no2 -> sol_no2 [label="Solution"]; no_peaks -> cause_no3 [label="Cause"]; cause_no3 -> sol_no3 [label="Solution"]; } enddot Caption: Troubleshooting logic for common GC peak shape issues.
Q: Why are my GC peaks tailing?
A: Peak tailing is often observed when active sites in the GC system interact with polar analytes.[11]
-
Possible Causes & Solutions:
Q: My peaks are fronting. What is the cause?
A: Peak fronting can occur due to column overloading or an incompatibility between the sample solvent and the stationary phase.[13]
-
Possible Causes & Solutions:
-
Column Overloading: Injecting too much sample can saturate the column.
-
Solution: Dilute the sample, reduce the injection volume, or increase the split ratio.[13]
-
-
Solvent/Phase Mismatch: If the sample solvent is not compatible with the stationary phase, it can affect how the sample is focused on the column.
-
Q: I see "ghost peaks" in my chromatogram. Where are they coming from?
A: Ghost peaks are unexpected peaks that can appear in your chromatogram, often from contamination or carryover.[14]
-
Possible Causes & Solutions:
-
Contaminated Syringe: A dirty syringe can introduce impurities.[13]
-
Solution: Thoroughly clean the syringe with appropriate solvents or replace it if necessary.[15]
-
-
Sample Carryover: Residue from a previous, more concentrated sample can elute in a subsequent run.
-
Solution: Run several blank solvent injections between samples to flush the system.
-
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
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// Nodes start [label="Observed HPLC Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; baseline_noise [label="Baseline Noise", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline_drift [label="Baseline Drift", fillcolor="#F1F3F4", fontcolor="#202124"];
cause_noise1 [label="Air Bubbles\nin System", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_noise2 [label="Contaminated\nMobile Phase", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_noise3 [label="Detector Lamp\nFailing", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_drift1 [label="Temperature\nFluctuations", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_drift2 [label="Slow Column\nEquilibration", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_drift3 [label="Mobile Phase\nComposition Change", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol_noise1 [label="Degas Mobile Phase\nPurge Pump", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_noise2 [label="Use High-Purity Solvents\nPrepare Fresh", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_noise3 [label="Replace Detector Lamp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_drift1 [label="Use Column Oven\nControl Lab Temp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_drift2 [label="Flush with 10-20\nColumn Volumes", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_drift3 [label="Ensure Proper Mixing\nCheck Solvent Levels", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> baseline_noise; start -> baseline_drift;
baseline_noise -> cause_noise1 [label="Cause"]; cause_noise1 -> sol_noise1 [label="Solution"]; baseline_noise -> cause_noise2 [label="Cause"]; cause_noise2 -> sol_noise2 [label="Solution"]; baseline_noise -> cause_noise3 [label="Cause"]; cause_noise3 -> sol_noise3 [label="Solution"];
baseline_drift -> cause_drift1 [label="Cause"]; cause_drift1 -> sol_drift1 [label="Solution"]; baseline_drift -> cause_drift2 [label="Cause"]; cause_drift2 -> sol_drift2 [label="Solution"]; baseline_drift -> cause_drift3 [label="Cause"]; cause_drift3 -> sol_drift3 [label="Solution"]; } enddot Caption: Troubleshooting guide for common HPLC baseline issues.
Q: My HPLC baseline is noisy and erratic. What should I check?
A: Baseline noise refers to short-term, irregular fluctuations in the chromatogram.[16]
-
Possible Causes & Solutions:
-
Dissolved Gas in Mobile Phase: Air bubbles in the pump or detector can cause significant noise.[16][17]
-
Solution: Ensure your mobile phase is thoroughly degassed using an inline degasser, sparging, or sonication. Purge the pump to remove any trapped bubbles.[18]
-
-
Contaminated Mobile Phase: Impurities in solvents or reagents can create a noisy baseline.[16]
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[18]
-
-
Failing Detector Lamp: An aging lamp can have an unstable output.
-
Solution: Check the lamp's energy output and replace it if it's below the manufacturer's recommended level.[16]
-
-
Q: My baseline is drifting up or down. How can I fix this?
A: Baseline drift is a gradual, long-term shift of the baseline.[16]
-
Possible Causes & Solutions:
-
Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase and the column's performance, especially if a column oven is not used.
-
Solution: Use a column oven to maintain a stable temperature. Insulate any exposed tubing to minimize environmental effects.[17]
-
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the new mobile phase.
-
Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[18]
-
-
Mobile Phase Composition Change: In gradient elution, improper mixing or solvent evaporation can cause drift.
-
Solution: Ensure the pump's mixer is functioning correctly and keep solvent bottles capped to prevent evaporation.
-
-
Experimental Protocols & Data
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general starting point for the analysis of this compound. Optimization may be required.
dot digraph "GCMS_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
prep [label="1. Sample Preparation\n(Dilute in Ethyl Acetate)"]; inject [label="2. GC Injection\n(Split Mode)"]; separate [label="3. Chromatographic Separation\n(Capillary Column)"]; ionize [label="4. Ionization\n(Electron Ionization - EI)"]; detect [label="5. Mass Detection\n(Quadrupole Analyzer)"]; analyze [label="6. Data Analysis\n(Purity Calculation)"];
prep -> inject -> separate -> ionize -> detect -> analyze; } enddot Caption: General experimental workflow for GC-MS purity analysis.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of high-purity ethyl acetate to create a 1 mg/mL solution.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Separation & Detection: Perform the separation and detection using the parameters outlined in the table below.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate purity using the area percent method. The molecular formula is C₁₁H₁₆O₄, with a molecular weight of 212.24 g/mol .[5]
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Vol. | 1 µL |
| Oven Program | Start at 80°C, hold 2 min, ramp to 280°C @ 15°C/min, hold 5 min |
| MS System | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Scan Range | 40-400 m/z |
Table 2: Expected Mass Spectrometry Data [19]
| Adduct | Predicted m/z |
| [M]+ | 212.1 |
| [M+H]+ | 213.1 |
| [M+Na]+ | 235.1 |
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for analyzing dicarboxylic acid esters and related impurities.[10][20]
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (with 0.1% formic acid). Filter and degas before use.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase (initial conditions).
-
Analysis: Equilibrate the column with the mobile phase for at least 20 minutes. Inject 10 µL of the sample and run the gradient program.
-
Detection: Monitor the eluent at 210 nm, as the ester functional groups have some UV absorbance at lower wavelengths.
Table 3: HPLC Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 15 min, hold 5 min, return to 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 210 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR is used for structural confirmation. The following are predicted chemical shifts. Actual shifts may vary based on solvent and concentration.
Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Proton | ||||
| -OCH₂CH₃ | 4.1-4.2 | Quartet | 4H | Ethyl Ester CH₂ |
| -OCH₂CH₃ | 1.2-1.3 | Triplet | 6H | Ethyl Ester CH₃ |
| -C=CH- | 5.6-5.8 | Multiplet | 2H | Olefinic CH |
| Ring -CH₂- | 2.6-2.8 | Multiplet | 4H | Allylic CH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbon | ||||
| C=O | ~171 | Ester Carbonyl | ||
| -C=C- | ~127-130 | Olefinic Carbon | ||
| -OCH₂- | ~61 | Ethyl Ester CH₂ | ||
| Quaternary C | ~57 | C(CO₂Et)₂ | ||
| Ring -CH₂- | ~37 | Allylic CH₂ | ||
| -CH₃ | ~14 | Ethyl Ester CH₃ |
Note: Data is based on typical values for similar structures and may require experimental confirmation.[21][22]
References
- 1. Diethyl cyclopent-3-ene-1,3-dicarboxylate | C11H16O4 | CID 14936175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | C12H18O4 | CID 10977178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 15. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 18. phenomenex.com [phenomenex.com]
- 19. PubChemLite - 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate (C11H16O4) [pubchemlite.lcsb.uni.lu]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. rsc.org [rsc.org]
Technical Support Center: Stereoselective Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate and its derivatives. The primary focus is on the challenges associated with controlling stereochemistry in the formation of the cyclopentene ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound derivatives?
A1: The main challenges revolve around controlling the formation of stereocenters during the synthesis. For derivatives with substituents on the cyclopentene ring, controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial. Key difficulties include preventing racemization, achieving high enantiomeric excess (ee) or diastereomeric ratio (dr), and avoiding common side reactions that can compromise stereochemical purity.
Q2: Which synthetic strategies are most promising for achieving high stereoselectivity?
A2: Several powerful strategies exist for the asymmetric synthesis of cyclopentene derivatives. For this compound, a highly effective approach is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of a pro-chiral nucleophile like diethyl malonate with a bis-electrophile such as cis-1,4-dichloro-2-butene. Other notable methods include the use of chiral auxiliaries to direct diastereoselective transformations and organocatalytic domino reactions that can construct multiple stereocenters in a single step.[1][2]
Q3: How do I choose the right chiral ligand for a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) approach?
A3: The choice of chiral ligand is critical for achieving high enantioselectivity in Pd-catalyzed AAA. The Trost ligands and phosphinooxazoline (PHOX) ligands are well-established for this class of reaction.[3] The optimal ligand often depends on the specific substrate and reaction conditions. It is advisable to screen a small library of ligands to identify the one that provides the best combination of yield and enantioselectivity for your specific derivative.
Q4: What are common side reactions to be aware of?
A4: In the context of the Pd-catalyzed synthesis, potential side reactions include the formation of the double alkylation product where two molecules of the malonate react with one bis-electrophile, and elimination reactions. With substituted derivatives, epimerization of stereocenters can also be a concern, particularly under non-optimal basic or acidic conditions during workup and purification.
Q5: How can I accurately determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?
A5: The most common methods for determining ee and dr are chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). Gas Chromatography (GC) with a chiral stationary phase can also be used. For diastereomers, standard ¹H NMR spectroscopy can often be used to determine the ratio by integrating distinct signals for each diastereomer.
Troubleshooting Guides
Problem 1: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Ligand/Catalyst | 1. Screen a variety of chiral ligands (e.g., different Trost or PHOX ligands).2. Vary the metal-to-ligand ratio to ensure full coordination.3. Ensure the catalyst precursor and ligand are of high purity. |
| Incorrect Solvent | 1. The polarity of the solvent can significantly impact stereoselectivity. Screen a range of solvents (e.g., THF, Dichloromethane, Toluene).2. Ensure the use of anhydrous solvents, as water can interfere with the catalyst. |
| Reaction Temperature | 1. Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lowest activation energy.2. Conversely, in some cases, a higher temperature may be needed to overcome rotational barriers. |
| Base Selection | 1. The choice of base and its strength can influence the stereochemical outcome. Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃). |
| Racemization | 1. If the product is susceptible to racemization, ensure that the workup and purification steps are performed under neutral or buffered conditions.2. Avoid prolonged exposure to acidic or basic conditions. |
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | 1. Ensure strict anhydrous and oxygen-free conditions, as Pd(0) catalysts can be sensitive to air and moisture.2. Use freshly purified reagents and solvents. |
| Inefficient Base | 1. The base may not be strong enough to fully deprotonate the malonate. Consider a stronger base or a different base/solvent combination.2. Ensure the base is fully dissolved or sufficiently dispersed in the reaction mixture. |
| Slow Reaction Rate | 1. Increase the reaction temperature moderately, while monitoring the effect on stereoselectivity.2. Increase the catalyst loading. |
| Side Reactions | 1. Analyze the crude reaction mixture by NMR or GC-MS to identify major byproducts.2. If double alkylation is an issue, adjust the stoichiometry of the reactants. |
Experimental Protocols
Proposed Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a proposed method based on established principles of Palladium-catalyzed Asymmetric Allylic Alkylation for the synthesis of related compounds.[3]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Chiral Ligand (e.g., (R,R)-Trost ligand)
-
Diethyl malonate
-
cis-1,4-dichloro-2-butene
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.025 eq) and the chiral ligand (0.0375 eq) to a flame-dried Schlenk flask. Add anhydrous toluene and stir at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add Cs₂CO₃ (2.0 eq) and diethyl malonate (1.0 eq). Add anhydrous toluene.
-
Addition of Reactants: To the malonate suspension, add the pre-formed catalyst solution via cannula. Then, slowly add a solution of cis-1,4-dichloro-2-butene (1.2 eq) in anhydrous toluene over 1-2 hours using a syringe pump.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or SFC.
Visualizations
Caption: Experimental workflow for the proposed Pd-catalyzed asymmetric synthesis.
Caption: Troubleshooting decision tree for low stereoselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed asymmetric allylic alkylation: Insights, application toward cyclopentanoid and cycloheptanoid molecules, and the total synthesis of several daucane sesquiterpenes | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Diethyl 3-Cyclopentene-1,1-dicarboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Diethyl 3-cyclopentene-1,1-dicarboxylate is a valuable building block in the synthesis of various complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and performance data to inform methodology selection.
Comparison of Synthetic Routes
Two principal and well-documented methods for the synthesis of this compound are the dialkylation of diethyl malonate and the ring-closing metathesis (RCM) of diethyl diallylmalonate. The following table summarizes the key quantitative data for each approach.
| Parameter | Diethyl Malonate Alkylation | Ring-Closing Metathesis (RCM) |
| Starting Materials | Diethyl malonate, cis-1,4-dichloro-2-butene | Diethyl diallylmalonate |
| Key Reagents | Lithium hydride (or other strong base) | Ruthenium-based catalyst (e.g., Grubbs catalyst) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) or Toluene |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 40 °C |
| Reaction Time | 72 hours | 1 - 2 hours |
| Yield | ~60-70% (of combined major products) | Up to 89% |
| Key Advantages | Utilizes readily available and less expensive starting materials. | High yield, shorter reaction time, and cleaner reaction profile. |
| Key Disadvantages | Long reaction time, formation of a significant side product (diethyl 2-vinylcyclopropane-1,1-dicarboxylate), requiring careful purification. | Requires a more specialized and expensive starting material and a costly catalyst. |
Experimental Protocols
Diethyl Malonate Alkylation
This classical approach involves the nucleophilic substitution of cis-1,4-dichloro-2-butene with the enolate of diethyl malonate.
Materials:
-
Diethyl malonate
-
cis-1,4-dichloro-2-butene
-
Lithium hydride (LiH)
-
Dry dimethylformamide (DMF)
-
Ether
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Water
-
Brine
Procedure:
-
To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry DMF at 0 °C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.[1]
-
Allow the mixture to stir for 2 hours, or until the evolution of hydrogen gas has ceased.[1]
-
Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 72 hours.[1]
-
Dilute the reaction mixture with a 1:4 mixture of ether and hexane and pour it into water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation (boiling point 70-80 °C at 0.1 mm Hg) to yield this compound. Note that this route may produce diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a significant byproduct.[1]
Ring-Closing Metathesis (RCM)
This modern approach utilizes a ruthenium catalyst to facilitate the intramolecular cyclization of diethyl diallylmalonate.
Materials:
-
Diethyl diallylmalonate
-
Grubbs catalyst (e.g., Grubbs I or II generation, or other specialized Ru-catalysts)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Diethyl ether
-
Silica gel
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a solution of the ruthenium catalyst (e.g., 16 mg, 0.02 mmol of Grubbs I) in 10 mL of dry, degassed DCM.
-
Add diethyl diallylmalonate (100 mg, 0.416 mmol) to the catalyst solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.
-
After the reaction is complete, add 30 mL of diethyl ether to the mixture.
-
Filter the mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for the two primary synthetic routes to this compound.
References
Comparative Efficacy of Diethyl 3-cyclopentene-1,1-dicarboxylate and Alternative Precursors in the Synthesis of Carbocyclic Nucleosides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Precursor Selection in Carbocyclic Nucleoside Synthesis
The synthesis of carbocyclic nucleosides, a critical class of antiviral and anticancer agents, presents a significant challenge in medicinal chemistry. The efficacy of any synthetic route is heavily dependent on the choice of the starting material. This guide provides a comprehensive comparison of various precursors for the synthesis of the potent anti-HIV agent, (+)-Carbovir, with a focus on evaluating the potential of Diethyl 3-cyclopentene-1,1-dicarboxylate against established alternatives.
Executive Summary
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring oxygen is replaced by a methylene group. This modification imparts greater metabolic stability, making them effective therapeutic agents. The enantioselective synthesis of these molecules is paramount, as the biological activity often resides in a single enantiomer. This guide delves into a comparative analysis of different synthetic strategies to produce (+)-Carbovir, a well-studied carbocyclic nucleoside. The routes discussed include:
-
Chemoenzymatic Synthesis via Racemic Vince Lactam: A widely used approach that relies on the enzymatic resolution of a racemic intermediate.
-
Asymmetric Synthesis from a Chiral Synthon: A method that introduces chirality early in the synthetic sequence, often starting from readily available chiral materials.
While this compound is a versatile precursor for cyclopentane-containing molecules, a comprehensive, peer-reviewed synthetic route to (+)-Carbovir commencing from this specific precursor is not prominently documented in the scientific literature. Therefore, this guide will focus on a detailed comparison of the well-established, effective routes and discuss the hypothetical potential of this compound in this context.
Comparison of Synthetic Routes to (+)-Carbovir
The following table summarizes the key quantitative data for two prominent synthetic approaches to (+)-Carbovir, allowing for a direct comparison of their overall efficiency.
| Synthetic Route | Key Chiral Step | Starting Material | Number of Steps | Overall Yield (%) | Enantiomeric Excess (ee) (%) |
| Chemoenzymatic Synthesis | Lipase-catalyzed kinetic resolution | Racemic Vince Lactam | ~5 | ~40 | >99 |
| Asymmetric Synthesis | Enzymatic resolution of a cyclopentenone derivative | 2-Methylfuran | ~9 | ~6.4 | >99 |
Detailed Experimental Protocols
Chemoenzymatic Synthesis of (-)-Carbovir from Racemic Vince Lactam
This route relies on the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) to obtain the desired enantiomerically pure (-)-(1R,4S)-Vince Lactam, which is then converted to (-)-Carbovir.[1]
Step 1: Lipase-Catalyzed Kinetic Resolution of (±)-Vince Lactam [1]
-
Materials: Racemic (±)-Vince lactam, Diisopropyl ether, Water, Lipolase enzyme.
-
Procedure: A suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) is heated to 60°C. Water (82.4 µL, 4.58 mmol) and Lipolase (1.5 g) are added. The mixture is stirred at 60°C for 4-6 hours, monitoring the reaction by chiral HPLC until approximately 50% conversion is reached. The reaction is then cooled, and the enzyme is filtered off and washed with ethyl acetate. The organic and aqueous layers of the filtrate are separated. The organic layer, containing the unreacted (-)-(1R,4S)-Vince lactam, is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Yield: 45-50%
-
Enantiomeric Excess (ee): >99%
Step 2: Formation of (-)-Cyclopentenyl Aminoalcohol [1]
-
Materials: (-)-(1R,4S)-Vince lactam, Methanolic HCl, Anhydrous THF, Lithium aluminum hydride (LiAlH₄).
-
Procedure: The enantiopure Vince lactam is dissolved in methanolic HCl and stirred at room temperature to achieve ring opening to the corresponding amino ester. The reaction is monitored by TLC. Upon completion, the solution is neutralized, and the amino ester is extracted. The crude amino ester is then dissolved in anhydrous THF and cooled to 0°C. A suspension of LiAlH₄ in THF is slowly added. The reaction is allowed to warm to room temperature and stirred until the reduction is complete. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered and washed with THF. The filtrate containing the (-)-Cyclopentenyl Aminoalcohol is concentrated.
-
Yield: 85-90%
Step 3: Coupling with 2-Amino-6-chloropurine [1]
-
Materials: (-)-Cyclopentenyl aminoalcohol, 2-Amino-6-chloropurine, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.
-
Procedure: To a solution of the aminoalcohol and 2-amino-6-chloropurine in anhydrous THF, PPh₃ is added. The solution is cooled to 0°C, and DEAD or DIAD is slowly added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.
-
Yield: 60-70%
Step 4: Hydrolysis to (-)-Carbovir [1]
-
Materials: Coupled product from Step 3, 88% Formic acid.
-
Procedure: A solution of the coupled product in 88% formic acid is heated at reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford (-)-Carbovir.
-
Yield: 80-85%
Asymmetric Synthesis of (+)-Carbovir from 2-Methylfuran
This approach establishes the chirality early in the synthesis through the enzymatic resolution of a racemic 4-hydroxy-2-cyclopenten-1-one derivative, which is initially synthesized from 2-methylfuran.[2][3]
Step 1: Synthesis of (±)-4-Hydroxy-2-cyclopenten-1-one [3]
-
Materials: 2-Methylfuran, N-Bromosuccinimide (NBS), Ethanol.
-
Procedure: 2-Methylfuran is treated with NBS in the presence of ethanol. The resulting intermediate is then subjected to hydrolysis and intramolecular aldol reaction to furnish racemic 4-hydroxy-2-cyclopenten-1-one.
-
Overall Yield: 59%
Step 2: Enzymatic Kinetic Resolution
-
Procedure: The racemic 4-hydroxy-2-cyclopenten-1-one is subjected to enzymatic kinetic resolution using a suitable lipase and acylating agent to selectively acylate one enantiomer, allowing for their separation. This provides access to the desired enantiomerically enriched (S)-4-hydroxy-2-cyclopenten-1-one.
(Subsequent steps would involve functional group manipulations and introduction of the purine base to complete the synthesis of (+)-Carbovir)
Potential Role of this compound
This compound is a versatile and commercially available starting material for the synthesis of various cyclopentane derivatives. Its symmetrical structure and the presence of two ester functionalities offer multiple avenues for chemical modification.
A hypothetical synthetic route to a key intermediate of Carbovir, the cyclopentene core, could involve the following transformations starting from this compound:
-
Hydrolysis and Decarboxylation: Selective hydrolysis of one ester group followed by decarboxylation would yield a mono-acid derivative.
-
Curtius or Schmidt Rearrangement: Conversion of the carboxylic acid to an amine functionality via an isocyanate intermediate.
-
Reduction: Reduction of the remaining ester group to a hydroxymethyl group.
-
Chiral Resolution: At an appropriate stage, a chiral resolution step would be necessary to obtain the desired enantiomer.
While theoretically plausible, the development of such a route would require significant experimental optimization to achieve competitive yields and enantioselectivity compared to the established methods. The lack of a documented successful synthesis of Carbovir from this precursor suggests that other routes have been found to be more efficient.
Mandatory Visualizations
Mechanism of Action of Carbovir
Carbovir is a prodrug that must be intracellularly phosphorylated to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP then acts as a competitive inhibitor of the viral enzyme reverse transcriptase, leading to the termination of viral DNA chain elongation.[4][5][6][7]
Caption: Metabolic activation of Carbovir and its mechanism of action.
Experimental Workflow: Chemoenzymatic Synthesis of (-)-Carbovir
The following diagram illustrates the key steps involved in the chemoenzymatic synthesis of (-)-Carbovir starting from the racemic Vince lactam.
Caption: Workflow for the chemoenzymatic synthesis of (-)-Carbovir.
Conclusion
The synthesis of enantiomerically pure carbocyclic nucleosides like (+)-Carbovir remains a critical area of research in drug development. The chemoenzymatic route starting from the racemic Vince lactam offers a robust and efficient method, providing high enantiopurity in a relatively short number of steps. The asymmetric synthesis from a chiral synthon, while potentially longer, also delivers the target molecule with excellent stereocontrol.
While this compound is a valuable building block for cyclopentane-containing structures, its application in a reported, optimized synthesis of Carbovir is not readily found in the scientific literature. Further research would be required to establish a viable synthetic pathway from this precursor and to assess its competitiveness against the well-established and highly effective routes outlined in this guide. For researchers and drug development professionals, the choice of precursor will ultimately depend on factors such as scalability, cost, and the availability of specific reagents and enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Diethyl 3-cyclopentene-1,1-dicarboxylate and Its Analogues
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of Diethyl 3-cyclopentene-1,1-dicarboxylate and its key analogues. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
This document presents a detailed spectroscopic comparison of this compound with its saturated analogue, Diethyl cyclopentane-1,1-dicarboxylate, and a methylated analogue, Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate. The aim is to provide a clear, data-driven resource for the identification and differentiation of these structurally related compounds, which are of interest in synthetic organic chemistry and as potential building blocks in medicinal chemistry. Diethyl malonate and its derivatives are versatile precursors in the synthesis of various pharmaceuticals, including anticonvulsants like Vigabatrin, anti-inflammatory drugs such as Phenylbutazone, and antibiotics like Nalidixic acid.[1][2][3][4][5] Understanding the spectroscopic nuances of these foundational structures is therefore of significant value.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected analogues.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | 5.61 (s, 2H, -CH=CH-), 4.19 (q, J = 7.2 Hz, 4H, -OCH₂CH₃), 3.02 (s, 4H, -CH₂-), 1.26 (t, J = 7.2 Hz, 6H, -OCH₂CH₃)[6] |
| Diethyl cyclopentane-1,1-dicarboxylate | 4.15 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 2.01-1.94 (m, 4H, ring CH₂), 1.70-1.63 (m, 4H, ring CH₂), 1.23 (t, J = 7.1 Hz, 6H, -OCH₂CH₃) |
| Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | Data not readily available in a detailed, comparable format. |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 172.0, 126.9, 61.5, 58.0, 40.0, 14.0[6] |
| Diethyl cyclopentane-1,1-dicarboxylate | 173.2, 61.0, 59.9, 34.6, 24.0, 14.1 |
| Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | Data not readily available in a detailed, comparable format. |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 212 [M]⁺[7] | 183, 167, 145, 139, 121, 111, 93, 79, 65[8] |
| Diethyl cyclopentane-1,1-dicarboxylate | 214 [M]⁺[9] | 185, 169, 147, 141, 123, 113, 95, 81, 67 |
| Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | 226 [M]⁺[10] | 181, 153, 125, 107, 91, 79[10] |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~2982 (C-H, sp³), ~1730 (C=O, ester), ~1180 (C-O, ester)[11] |
| Diethyl cyclopentane-1,1-dicarboxylate | ~2960 (C-H, sp³), ~1728 (C=O, ester), ~1225 (C-O, ester)[12] |
| Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | ~2980 (C-H, sp³), ~1730 (C=O, ester), ~1200 (C-O, ester)[10] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 300 MHz (or higher field) spectrometer.[13]
-
Acquisition Parameters: A standard proton experiment is performed with a 30° pulse width, an acquisition time of approximately 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance 75 MHz (or higher field) spectrometer.[13]
-
Acquisition Parameters: A standard proton-decoupled carbon experiment is performed with a 30° pulse width, an acquisition time of approximately 1-2 seconds, and a relaxation delay of 2 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.
-
Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A PerkinElmer Spectrum Two or similar FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 600 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
Instrumentation: A system such as a Thermo Focus DSQ II GC-MS is used.[7]
-
Gas Chromatography:
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped at a rate of 10°C/min to 250°C, and held for 5 minutes.
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and the major fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A flowchart outlining the key stages from compound synthesis to spectroscopic analysis and data interpretation.
Structural Relationships and Synthetic Relevance
The following diagram illustrates the structural relationships between the compared compounds and their connection to the synthesis of notable pharmaceuticals derived from the diethyl malonate core structure.
Caption: A diagram showing the structural relationships between the title compound and its analogues, and their synthetic link to important pharmaceutical agents.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
- 3. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 5. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. CN110713440A - Preparation method of vigabatrin - Google Patents [patents.google.com]
- 8. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 9. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | C12H18O4 | CID 10977178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. diethyl 1,1-cyclopentanedicarboxylate [webbook.nist.gov]
- 13. rsc.org [rsc.org]
Validating the Structure of Diethyl 3-cyclopentene-1,1-dicarboxylate: A Comparative Guide to 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a product's chemical structure is a critical step in the synthesis and discovery pipeline. While several analytical techniques can provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating complex molecular architectures in solution. This guide provides an objective comparison of 2D NMR with other common analytical methods for the structural validation of Diethyl 3-cyclopentene-1,1-dicarboxylate, supported by predictive data and detailed experimental protocols.
2D NMR Analysis of this compound
Two-dimensional NMR experiments enhance spectral resolution by distributing nuclear correlations across two frequency dimensions, which mitigates the signal overlap often encountered in traditional 1D NMR spectra of complex molecules. This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.
The structure of this compound, with its distinct chemical environments, is well-suited for elucidation by a combination of 2D NMR techniques, including COSY, HSQC, and HMBC.
Data Presentation: 1D and Predicted 2D NMR Data for this compound
The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts and the predicted 2D NMR correlations for this compound.
| Atom Number(s) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Predicted COSY Correlations (¹H-¹H) | Predicted HSQC Correlation (¹H-¹³C) | Predicted HMBC Correlations (¹H-¹³C) |
| 1 | - | 58.8 | - | - | - |
| 2, 5 | 3.02 (s) | 40.8 | H-3, H-4 | C-2, C-5 | C-1, C-3, C-4, C=O |
| 3, 4 | 5.61 (s) | 127.8 | H-2, H-5 | C-3, C-4 | C-1, C-2, C-5 |
| 6 (C=O) | - | 172.2 | - | - | - |
| 7 (CH₂) | 4.19 (q) | 61.5 | H-8 | C-7 | C-6 (C=O), C-8 |
| 8 (CH₃) | 1.26 (t) | 14.0 | H-7 | C-8 | C-7 |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.
1. COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Sequence: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended for cleaner spectra.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Number of scans (ns): 2-4
-
Acquisition time (aq): ~0.2 s
-
Spectral width (sw): A range covering all proton signals (e.g., 0-10 ppm).
-
Number of increments in F1: 256-512
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Sequence: A standard gradient-selected HSQC with adiabatic pulses for improved performance is recommended.
-
Sample Preparation: Same as for COSY.
-
Acquisition Parameters:
-
Number of scans (ns): 2-8
-
Acquisition time (aq): ~0.15 s
-
Spectral width (sw) in F2 (¹H): A range covering all proton signals (e.g., 0-10 ppm).
-
Spectral width (sw) in F1 (¹³C): A range covering all carbon signals (e.g., 0-180 ppm).
-
Number of increments in F1: 128-256
-
-
Processing: Apply a squared sine-bell window function in F2 and a sine-bell in F1 before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range correlations between protons and carbons over two to three bonds.
-
Pulse Sequence: A standard gradient-selected HMBC is suitable.
-
Sample Preparation: Same as for COSY.
-
Acquisition Parameters:
-
Number of scans (ns): 4-16
-
Acquisition time (aq): ~0.2 s
-
Spectral width (sw) in F2 (¹H): A range covering all proton signals (e.g., 0-10 ppm).
-
Spectral width (sw) in F1 (¹³C): A range covering all carbon signals (e.g., 0-180 ppm).
-
Number of increments in F1: 256-512
-
Long-range coupling delay optimized for J = 8 Hz.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Mandatory Visualization
The logical workflow for validating the structure of this compound using 2D NMR is illustrated in the following diagram.
Comparison with Alternative Methods
While 2D NMR is a cornerstone of structural elucidation, other techniques offer complementary or, in some cases, more suitable information.
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Detailed atom-to-atom connectivity (through-bond and through-space) in solution. | Provides unambiguous structural information in the solution state, which is often biologically relevant. Non-destructive. | Requires a relatively large amount of pure sample. Can be time-consuming to acquire and interpret data. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Can provide the absolute stereochemistry. Often considered the "gold standard" for structural determination.[1] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.[1] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, requiring very small amounts of sample. Can be coupled with separation techniques (e.g., GC-MS, LC-MS) for mixture analysis.[2][3] | Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule. | Fast and simple to perform. Good for identifying the presence or absence of key functional groups (e.g., C=O, O-H). | Provides limited information about the carbon skeleton and overall connectivity. |
In the context of this compound, 2D NMR is the most effective single technique for complete structural validation in solution. While mass spectrometry would readily confirm the molecular weight and elemental formula, and IR spectroscopy would confirm the presence of the ester functional groups, neither can definitively establish the connectivity of the cyclopentene ring and the diethyl dicarboxylate moieties. X-ray crystallography could provide an exact 3D structure, but it is contingent on obtaining a suitable crystal and would only represent the solid-state conformation. Therefore, a comprehensive approach utilizing 2D NMR, complemented by MS and IR for confirmation of molecular formula and functional groups, represents the most robust strategy for the structural elucidation of novel small molecules.
References
Cost-benefit analysis of different synthetic pathways for Diethyl 3-cyclopentene-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to Diethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis. The analysis focuses on a cost-benefit evaluation of two prominent methods: the Alkylation of Diethyl Malonate and Ring-Closing Metathesis (RCM). A third potential pathway, the Dieckmann Condensation, is also discussed. Experimental data, protocols, and cost analyses are presented to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Pathways
| Metric | Alkylation of Diethyl Malonate | Ring-Closing Metathesis (RCM) | Dieckmann Condensation |
| Starting Materials | Diethyl malonate, cis-1,4-dichloro-2-butene | Diethyl diallylmalonate | Substituted Diethyl Pimelate |
| Key Reagents | Lithium hydride or Sodium hydride, DMF | Grubbs Catalyst (e.g., UltraCat) | Sodium ethoxide |
| Overall Yield | ~60% (estimated for pure product) | ~56% (from diethyl malonate) | Not established |
| Reaction Time | 72 hours (alkylation step) | 2 hours (RCM step) | Varies |
| Cost of Key Reagents | Moderate | High (due to catalyst) | Low to Moderate |
| Key Advantages | Utilizes readily available and relatively inexpensive starting materials. | High functional group tolerance, milder reaction conditions. | Potentially cost-effective if a suitable precursor is available. |
| Key Disadvantages | Long reaction time, formation of a difficult-to-separate byproduct. | High cost of the ruthenium catalyst, requires synthesis of the diene precursor. | No direct established route; requires a multi-step synthesis of a specific precursor. |
Pathway 1: Alkylation of Diethyl Malonate
This classical approach involves the dialkylation of diethyl malonate with a suitable four-carbon dielectrophile, cis-1,4-dichloro-2-butene, to form the cyclopentene ring.
Logical Workflow
Caption: Workflow for the synthesis via alkylation.
Experimental Protocol
To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, 30 g of lithium hydride is slowly added.[1] After the evolution of hydrogen ceases (approximately 2 hours), 143 g of cis-1,4-dichloro-2-butene is added slowly, and the mixture is allowed to warm to room temperature.[1] The reaction is stirred for 72 hours. The mixture is then diluted with a 1:4 mixture of ether and hexane and poured into water. The organic layer is separated, washed with water and brine, and then dried over magnesium sulfate. The final product is obtained by distillation at 70-80°C/0.1 mm Hg.[1] This procedure yields a mixture containing the desired product and approximately 10% of diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[1] A study on a similar reaction reported a combined yield of 67% for these two products.[2]
Cost Analysis
| Reagent | Purity | Price (USD) | Quantity | Cost per mole (USD) |
| Diethyl Malonate | 99% | ~$75 / 1 kg | 160.17 g/mol | ~12.01 |
| cis-1,4-dichloro-2-butene | 95% | ~$101 / 25 g | 125.00 g/mol | ~505.00 |
| Lithium Hydride | 95% | ~$175 / 25g | 7.95 g/mol | ~55.85 |
| Dimethylformamide (DMF) | >99% | ~$67 / 500 mL | 73.09 g/mol | ~10.48 (per liter) |
Note: Prices are approximate and based on currently available data from various suppliers. Bulk pricing may vary.
Pathway 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic compounds. This pathway involves the synthesis of a diene precursor, diethyl diallylmalonate, followed by an intramolecular cyclization catalyzed by a ruthenium-based catalyst.
Logical Workflow
Caption: Workflow for the synthesis via RCM.
Experimental Protocols
Synthesis of Diethyl Diallylmalonate: To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL). Stir the mixture at room temperature for 10 minutes, then slowly add allyl bromide (23 g). Heat the reaction mixture to 80°C for 24 hours. After cooling to room temperature, filter the mixture through a bed of celite. Wash the celite with acetonitrile (100 mL) and concentrate the combined filtrates to yield diethyl diallylmalonate as a colorless liquid (yield: ~83%).
Ring-Closing Metathesis: To a solution of diethyl diallylmalonate (0.240 mL, 0.99 mmol) in anhydrous toluene (9.8 mL), add a solution of UltraCat (0.1 mol%, 0.001 mmol, 1.0 mg) in toluene (0.1 mL) in one portion. Stir the mixture at 40°C under a nitrogen atmosphere for 2 hours. Deactivate the catalyst by adding 1,4-bis(3-isocyanopropyl)piperazine (0.5 mol%, 1.0 mg). Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (eluent: hexane) to obtain the final product as a light yellow oil (yield: 68%).[3]
Cost Analysis
| Reagent | Purity | Price (USD) | Quantity | Cost per mole (USD) |
| Diethyl Diallylmalonate | 97+% | ~$89 / 10 g | 240.30 g/mol | ~2138.83 |
| UltraCat (Grubbs Catalyst) | - | Varies | Varies | High |
| Allyl Bromide | 99% | ~$50 / 100 g | 120.98 g/mol | ~60.50 |
| Potassium Carbonate | >99% | ~$40 / 500 g | 138.21 g/mol | ~11.06 |
| Toluene | >99.5% | ~$50 / 1 L | 92.14 g/mol | ~5.43 (per liter) |
Note: Prices are approximate and based on currently available data from various suppliers. The cost of Grubbs catalysts can be a significant factor and varies widely depending on the specific catalyst and supplier. Bulk pricing may vary.
Pathway 3: Dieckmann Condensation
The Dieckmann condensation is a well-established method for the formation of five- and six-membered rings through the intramolecular cyclization of a diester. For the synthesis of this compound, a specifically substituted diethyl pimelate derivative would be required as the starting material.
Conceptual Workflow
Caption: Conceptual workflow for the Dieckmann condensation pathway.
Discussion
A direct Dieckmann condensation of a simple, commercially available pimelate derivative would lead to a six-membered ring. To obtain the desired five-membered ring with a double bond at the 3-position, a more complex and specifically functionalized pimelate precursor would be necessary. The synthesis of such a precursor would likely involve multiple steps, adding to the overall complexity and potentially reducing the overall yield of the process. While the core Dieckmann condensation reaction is typically cost-effective, the lack of a readily available and suitable starting material makes this a less direct and currently less practical approach for the synthesis of this compound compared to the alkylation and RCM methods. Further research would be required to develop an efficient synthesis of the necessary precursor to make this a viable and competitive pathway.
Conclusion
Both the Alkylation of Diethyl Malonate and Ring-Closing Metathesis are viable methods for the synthesis of this compound, each with distinct advantages and disadvantages.
-
The Alkylation pathway is a more traditional and potentially more cost-effective route on a large scale, primarily due to the lower cost of the starting materials and reagents. However, it suffers from a long reaction time and the formation of a byproduct that requires careful purification, which may impact the final yield of the pure desired product.
-
The RCM pathway offers a more modern and elegant solution with a significantly shorter reaction time and potentially cleaner reaction profile. However, the high cost of the ruthenium catalyst is a major drawback, which may limit its application for large-scale synthesis unless efficient catalyst recycling is implemented. The need to first synthesize the diene precursor also adds an extra step to the overall process.
The choice between these two pathways will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of the synthesis, budget constraints, and the importance of factors such as reaction time and purity of the final product. The Dieckmann condensation , while a powerful tool in organic synthesis, is currently a less developed and more challenging route for this specific target molecule.
References
A Comparative Guide to the Reactivity of Diethyl 3-cyclopentene-1,1-dicarboxylate and Other Cyclic Diesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Diethyl 3-cyclopentene-1,1-dicarboxylate and its saturated cyclic analogues. The reactivity of these cyclic diesters is significantly influenced by factors such as ring strain, steric hindrance, and the presence of unsaturation. Understanding these differences is crucial for selecting the appropriate building blocks in organic synthesis and drug development.
Influence of Ring Strain on Reactivity
The reactivity of cyclic compounds is inversely related to their stability, which is largely determined by ring strain. Ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric crowding across the ring).
-
Small Rings (3- and 4-membered): Cyclopropane and cyclobutane derivatives exhibit high ring strain due to significant deviation from the ideal sp³ bond angle of 109.5°. This high strain energy makes them susceptible to ring-opening reactions, as these reactions relieve the strain.
-
Common Rings (5- and 6-membered): Cyclopentane has low ring strain, adopting a slightly puckered "envelope" conformation to minimize torsional strain.[1] Cyclohexane is considered virtually strain-free as it can adopt a stable chair conformation where all bond angles are close to ideal and hydrogen atoms are staggered.[1][2]
-
Unsaturated Rings: The introduction of a double bond in this compound alters the ring conformation and can introduce allylic strain, potentially influencing its reactivity compared to its saturated counterpart. The sp² hybridized carbons of the double bond prefer a planar geometry, which affects the overall ring pucker.
Reactivity Comparison
| Cyclic Diester | Ring Size | Ring Strain Energy (kcal/mol) | Qualitative Reactivity | Illustrative Reaction and Yield |
| Diethyl cyclopropane-1,1-dicarboxylate | 3 | ~27.5 | High | Prone to ring-opening reactions. Hydrolysis of the ester groups is also possible. A key intermediate in the synthesis of pharmaceuticals.[3] |
| Diethyl cyclobutane-1,1-dicarboxylate | 4 | ~26.3 | High | Susceptible to ring-opening, though less so than cyclopropane derivatives. Undergoes standard ester reactions. Synthesis often involves the alkylation of diethyl malonate with 1,3-dihalopropanes, with yields around 50-55%.[4][5] |
| This compound | 5 | Moderate | Moderate to High | The double bond can activate the ring towards certain reactions. May undergo reactions involving the double bond (e.g., addition, oxidation) in addition to ester group reactions. |
| Diethyl cyclopentane-1,1-dicarboxylate | 5 | ~6.5 | Moderate | Primarily undergoes reactions typical of acyclic esters (hydrolysis, reduction, etc.). The ring is relatively stable. |
| Diethyl cyclohexane-1,1-dicarboxylate | 6 | ~0 | Low | Reactivity is similar to acyclic diesters. The chair conformation provides a stable, strain-free ring. Can be synthesized by the reaction of 1,5-dibromopentane and diethyl malonate.[6] |
Ring strain energies are for the parent cycloalkanes and serve as a proxy for the relative strain in the diester derivatives.[2][7]
Experimental Protocols
Below is a detailed methodology for a representative reaction, the alkaline hydrolysis of the ester groups, which can be adapted to compare the reactivity of the different cyclic diesters.
Experimental Protocol: Alkaline Hydrolysis of Cyclic Diesters
Objective: To determine the relative rates of hydrolysis of this compound and other cyclic diesters by monitoring the consumption of the ester or the formation of the corresponding dicarboxylic acid over time.
Materials:
-
Cyclic diester (e.g., this compound)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Ethanol or a suitable co-solvent to ensure solubility
-
Deionized water
-
Hydrochloric acid (HCl), standardized solution for quenching and titration
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Reaction Setup: A solution of the cyclic diester (e.g., 0.01 M) is prepared in a mixed solvent system (e.g., ethanol/water) to ensure homogeneity. A separate solution of sodium hydroxide (e.g., 0.1 M) is also prepared.
-
Initiation of Reaction: Equal volumes of the diester solution and the NaOH solution, pre-equilibrated to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath, are mixed in a reaction vessel with stirring.
-
Monitoring the Reaction: At regular time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched by adding it to a known excess of a standardized HCl solution to stop the hydrolysis.
-
Titration: The unreacted HCl in the quenched aliquot is then back-titrated with the standardized NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of the diester at each time point is calculated from the amount of NaOH consumed. The rate constant for the hydrolysis can be determined by plotting the appropriate function of concentration versus time (e.g., for a pseudo-first-order reaction, ln[ester] vs. time).
Safety Precautions: Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle all chemicals in a well-ventilated fume hood.
Visualizing Reactivity Pathways
The following diagram illustrates the conceptual relationship between the ring strain of the cyclic diester and its preferred reaction pathway.
Caption: Ring strain dictates the preferred reactivity of cyclic diesters.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
A Comparative Review of Synthetic Methodologies for Cyclopentene Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Cyclopentene dicarboxylates are valuable scaffolds in organic synthesis, serving as key intermediates in the preparation of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemical and functional group diversity of these five-membered ring systems allows for the generation of complex molecular architectures. This guide provides a comparative overview of the primary synthetic methodologies for accessing cyclopentene dicarboxylates, with a focus on quantitative data, detailed experimental protocols, and the logical pathways of each approach.
Key Synthetic Strategies at a Glance
The construction of the cyclopentene dicarboxylate framework can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The most prominent methods include the Diels-Alder reaction, Ring-Closing Metathesis (RCM), and various cycloaddition strategies.
Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful and stereospecific route to cyclohexene derivatives, which can then be transformed into cyclopentene structures. A common approach involves the [4+2] cycloaddition of a conjugated diene with a dienophile, such as maleic anhydride or its ester derivatives, followed by oxidative cleavage of the resulting cyclohexene.
The reaction between 1,3-butadiene and maleic anhydride, for instance, yields cis-4-cyclohexene-1,2-dicarboxylic anhydride, which can be subsequently hydrolyzed to the corresponding diacid.[1][2] The stereochemistry of the dienophile is retained in the product, making this a highly predictable transformation.[3][4]
Quantitative Data for Diels-Alder Reaction
| Diene | Dienophile | Product | Yield (%) | Reference |
| 1,3-Butadiene (from 3-sulfolene) | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | 89 | [1] |
| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | High | [5] |
Experimental Protocol: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride[1]
-
Reaction Setup: In a round-bottom flask, combine 2.79 g of 3-sulfolene, 1.63 g of maleic anhydride, and 1.0 mL of xylene.
-
Dissolution and Reflux: Gently heat the mixture until all solids dissolve. Then, increase the heat to maintain a steady reflux for 30 minutes. The 3-sulfolene thermally decomposes in situ to generate 1,3-butadiene for the cycloaddition.
-
Crystallization: After the reflux period, remove the flask from the heat and add 10 mL of hot xylene, stirring until the precipitate redissolves.
-
Isolation: Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the crystalline product by vacuum filtration. The reported yield for this procedure is 89%.[1]
Logical Workflow for Diels-Alder Approach
Figure 1: General workflow for synthesizing cyclopentene dicarboxylates via a Diels-Alder reaction followed by ring transformation.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile and powerful tool for the synthesis of unsaturated rings, including cyclopentene derivatives.[6] This method involves the intramolecular metathesis of a diene substrate, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum. The reaction is driven by the formation of a volatile alkene, such as ethylene.
A direct application of this methodology is the synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate from diethyl 2,2-diallylmalonate.
Quantitative Data for Ring-Closing Metathesis
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Diethyl 2,2-diallylmalonate | Grubbs' or Schrock Catalyst | This compound | Not specified, but preparative | [6][7][8] |
Experimental Protocol: Synthesis of this compound[6]
-
Preparation of Starting Material: To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride. After hydrogen evolution ceases (approximately 2 hours), slowly add 143 g of cis-1,4-dichloro-2-butene.
-
Alkylation: Allow the mixture to warm to room temperature and stir for 72 hours.
-
Workup: Dilute the reaction mixture with a 1:4 solution of ether and hexane and pour it into water. Separate the organic layer, wash with water and brine, and dry over magnesium sulfate.
-
Ring-Closing Metathesis: The resulting diethyl 2,2-diallylmalonate is then subjected to RCM using a suitable catalyst (e.g., Grubbs' second-generation catalyst) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.
-
Purification: After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
RCM Reaction Pathway
Figure 2: Catalytic cycle of Ring-Closing Metathesis for cyclopentene dicarboxylate synthesis.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions provide a direct route to five-membered rings by combining a three-atom component with a two-atom component. These reactions can be highly stereoselective and offer a modular approach to substituted cyclopentenes.
One strategy involves the Lewis acid-initiated formal [3+2] cycloaddition of donor-acceptor cyclopropanes with 1,3-dienes, which yields highly functionalized cyclopentanes that can be further modified to cyclopentenes.[9][10] Another powerful variant is the phosphine-catalyzed [3+2] annulation of allenes with electron-deficient olefins.[11]
Quantitative Data for Asymmetric [3+2] Cycloaddition
| Allene | Enone | Catalyst | Yield (%) | ee (%) | Reference |
| Ethyl 2,3-butadienoate | 2-Cyclohexen-1-one | Phosphepine | 99 | 95 | [11] |
| Ethyl 2,3-butadienoate | (E)-4-Phenyl-3-buten-2-one | Phosphepine | 99 | 93 | [11] |
Experimental Protocol: Asymmetric [3+2] Cycloaddition of an Allene with an Enone[11]
-
Reaction Setup: To a solution of the enone (0.5 mmol) in toluene (1.0 mL) at room temperature is added the allene (0.75 mmol).
-
Catalyst Addition: A solution of the chiral phosphepine catalyst (10 mol %) in toluene (1.0 mL) is then added.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis until the enone is consumed.
-
Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the chiral cyclopentene product.
[3+2] Cycloaddition Conceptual Workflow
Figure 3: Conceptual pathway of a [3+2] cycloaddition for the synthesis of cyclopentene derivatives.
Conclusion
The synthesis of cyclopentene dicarboxylates can be achieved through several robust and versatile methodologies. The Diels-Alder reaction offers a classic and reliable route, particularly for specific stereoisomers, though it may require subsequent transformations. Ring-Closing Metathesis provides a more direct entry to the cyclopentene core from acyclic precursors and is compatible with a wide range of functional groups. For the construction of highly substituted and chiral cyclopentenes, [3+2] cycloaddition reactions, especially their asymmetric variants, represent the state-of-the-art, affording high levels of stereocontrol. The selection of the optimal synthetic route will be guided by the specific structural and stereochemical requirements of the target molecule, as well as considerations of atom economy and overall efficiency.
References
- 1. Lab report #4: Diels-Alder Reaction - Google 文档 [docs.google.com]
- 2. scribd.com [scribd.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. youtube.com [youtube.com]
- 5. atc.io [atc.io]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones [organic-chemistry.org]
Benchmarking the performance of catalysts for Diethyl 3-cyclopentene-1,1-dicarboxylate synthesis
A Comparative Guide to Catalysts for the Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
The synthesis of this compound, a valuable building block in pharmaceutical and fine chemical synthesis, can be achieved through various methodologies.[1] This guide provides a comparative overview of different synthetic approaches, focusing on catalyst performance. While direct head-to-head catalytic comparisons for this specific molecule are sparse in the literature, this document contrasts a traditional stoichiometric method with modern catalytic strategies, particularly palladium-catalyzed [3+2] cycloadditions used for analogous cyclopentane structures.[2][3]
Performance Benchmarking
The following table summarizes the performance of a non-catalytic method and provides representative data for palladium-catalyzed systems in the synthesis of structurally related cyclopentene derivatives. This data is intended to give researchers a comparative insight into the potential yields and conditions that could be adapted for the target molecule.
| Method/Catalyst System | Reaction Type | Key Reagents/Conditions | Yield (%) | Substrate/Product Scope | Reference |
| Non-Catalytic | Alkylation / Cyclization | Diethyl malonate, Lithium hydride, cis-1,4-dichloro-2-butene in DMF | ~90% (crude) | Specific to this compound | --INVALID-LINK--[4] |
| Palladium-Catalyzed | [3+2] Cycloaddition | Pd(0) catalyst, Chiral Ligand (e.g., BINAP), Vinylcyclopropane | Good to high yields | Broad, for highly functionalized cyclopentenes | --INVALID-LINK--[5] |
| Palladium-Catalyzed | Asymmetric [3+2] Cycloaddition | Pd(0) catalyst, Vinylcyclopropanes, Alkylidene azlactones | High yields, excellent stereoselectivity | Highly functionalized chiral amino acid derivatives | --INVALID-LINK--[2] |
| N-Heterocyclic Carbene | Desymmetrization / Aldol | Chiral NHC catalyst, Unsaturated aldehyde, Base | Moderate to high yields, up to 95% ee | α,α-disubstituted cyclopentenes | --INVALID-LINK--[6] |
Experimental Protocols
Detailed methodologies for both a non-catalytic synthesis and a general palladium-catalyzed cycloaddition are provided below.
Protocol 1: Non-Catalytic Synthesis of this compound[4]
This protocol is based on the alkylation of diethyl malonate followed by intramolecular cyclization.
Materials:
-
Diethyl malonate (160 g)
-
Lithium hydride (30 g)
-
cis-1,4-dichloro-2-butene (143 g)
-
Dry Dimethylformamide (DMF) (1.5 L)
-
Ether, Hexane, Water, Brine
-
Magnesium sulfate
-
Nitrogen atmosphere
Procedure:
-
A solution of diethyl malonate in dry DMF is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.
-
Lithium hydride is slowly added to the stirred solution. The mixture is stirred for approximately 2 hours until hydrogen evolution ceases.
-
cis-1,4-dichloro-2-butene is then added slowly to the mixture, and the reaction is allowed to warm to room temperature.
-
The reaction is stirred for 72 hours.
-
The mixture is diluted with a 1:4 mixture of ether and hexane and then poured into water.
-
The organic layer is separated, washed sequentially with water and brine, and then dried over magnesium sulfate.
-
The solvent is removed, and the product is purified by distillation (bp 70-80° C./0.1 mm) to yield this compound.
Protocol 2: General Procedure for Palladium-Catalyzed [3+2] Cycloaddition
This protocol describes a general workflow for the synthesis of substituted cyclopentanes, which can be adapted for the target molecule.[3]
Materials:
-
Vinylcyclopropane derivative (e.g., 2-vinylcyclopropane-1,1-dicarbonitrile) (0.12 mmol)
-
Alkene/Dipolarophile (0.10 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane) (2 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
All reactions are carried out in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) with magnetic stirring.
-
To a reaction tube, add the vinylcyclopropane derivative, the alkene or dipolarophile, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is stirred at the specified temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentane derivative.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for benchmarking the performance of different catalysts in a chemical synthesis.
Caption: Workflow for Catalyst Performance Benchmarking.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed [3 + 2] cycloaddition of vinylcyclopropanes with 1-azadienes: synthesis of 4-cyclopentylbenzo[e][1,2,3]oxathiazine 2,2-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones [organic-chemistry.org]
Unraveling the Reactivity of Diethyl 3-cyclopentene-1,1-dicarboxylate: A Computational Comparison of Potential Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the intrinsic reactivity of molecular scaffolds is paramount. Diethyl 3-cyclopentene-1,1-dicarboxylate, a versatile building block in organic synthesis, possesses a unique combination of a strained five-membered ring and a reactive double bond, predisposing it to a variety of fascinating chemical transformations. This guide provides a comparative analysis of potential reaction mechanisms for this compound, drawing upon computational studies of analogous systems to predict its behavior under different conditions. The data presented herein is derived from theoretical investigations into related cyclopentene and dicarboxylate systems, offering a valuable predictive framework in the absence of direct computational studies on the title compound.
While direct computational analysis of the reaction mechanisms of this compound is not extensively documented in the reviewed literature, a wealth of theoretical research on structurally related compounds allows for a robust comparative exploration of its potential reactivity. The primary reaction pathways available to this molecule are pericyclic reactions, including cycloadditions and sigmatropic rearrangements, as well as metal-catalyzed transformations. This guide will delve into the computational methodologies and predicted outcomes for these reaction classes, providing a foundational understanding for experimental design.
Pericyclic Reactions: A Frontier of Reactivity
Pericyclic reactions are concerted processes that involve a cyclic transition state and are governed by the principles of orbital symmetry.[1] These reactions are typically initiated by thermal or photochemical means and are highly stereospecific.[2] For this compound, the embedded alkene functionality is a key player in potential pericyclic reactions.
Cycloaddition Reactions: Building Complexity
The double bond in the cyclopentene ring makes it a candidate for various cycloaddition reactions, most notably [3+2] cycloadditions. In these reactions, a three-atom component (a 1,3-dipole) reacts with the two atoms of the double bond to form a five-membered ring. Computational studies on similar systems provide insight into the mechanistic details and selectivity of such transformations.
Table 1: Comparison of Computational Methods for [3+2] Cycloaddition Reactions
| Computational Method | Basis Set | Key Findings | Reference |
| Density Functional Theory (DFT) - M06-2X | Def2TZVP/SMD(MeCN) | Stepwise radical-mediated and concerted [3+2] cycloaddition pathways were investigated. Modeling data favored a radical mechanism. | [3] |
| Density Functional Theory (DFT) - PBE0 | 6-311++G(2df,pd) | Examined [3+2] and [1+2] cycloaddition pathways. Both were found to be concerted and asynchronous. | [4] |
| Density Functional Theory (DFT) - M06 | 6-31G(d,p) | Revealed a stepwise (3+2) addition to a C=N double bond, followed by further rearrangements. | [5] |
Sigmatropic Rearrangements: The Vinylcyclopropane-Cyclopentene Connection
A particularly relevant class of reactions for this system is the vinylcyclopropane-cyclopentene rearrangement, a type of[6][7] sigmatropic shift.[8] Although this compound is a cyclopentene, understanding the reverse reaction provides critical insights into its thermal stability and potential for rearrangement into a vinylcyclopropane derivative. Computational studies have been instrumental in elucidating the diradical nature of the intermediates in these transformations.[6][7]
Another important sigmatropic rearrangement to consider is the Cope rearrangement, a[7][7]-sigmatropic shift of a 1,5-diene.[9] While the title compound is not a 1,5-diene itself, it could be a precursor to one through synthetic modification, making the computational analysis of the Cope rearrangement a valuable comparative tool.[10]
Table 2: Comparison of Computational Approaches for Sigmatropic Rearrangements
| Reaction Type | Computational Method | Basis Set | Key Findings | Reference |
| Vinylcyclopropane-Cyclopentene | DFT (B3LYP), CASSCF | 6-31G* | The major product is formed via a pathway with diradical character. Substituents can influence stereoselectivity. | [7] |
| Gold-Catalyzed Cope Rearrangement | DFT (M06) | 6-31G(d) for P, C, H; LANL2DZ for Au | The gold catalyst activates one of the double bonds, lowering the activation barrier of the rearrangement. | [11] |
Metal-Catalyzed Reactions: Expanding the Synthetic Toolbox
Transition metal catalysis offers a powerful avenue to control the reactivity of organic molecules. For substrates like this compound, metal catalysts can enable reactions that are otherwise thermally forbidden or proceed with low selectivity. Computational studies are crucial for understanding the intricate mechanisms of these catalyzed reactions.
A relevant example is the TaCl5-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aldehydes.[12] Although this study involves a cyclopropane, the dicarboxylate functionality is present, and the computational analysis of the Lewis acid-catalyzed ring-opening and subsequent reaction provides a valuable model for potential reactions of the cyclopentene analog.
Table 3: Computational Details of a Lewis Acid-Catalyzed Reaction of a Related Dicarboxylate
| Reaction | Computational Method | Basis Set | Key Findings | Reference |
| TaCl5-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with formaldehyde | DFT (B3LYP) | 6-31G(d)/LanL2DZ | The activation barrier for the reaction between formaldehyde and the dicarboxylate in the presence of the TaCl4+ complex was calculated to be 14.56 kcal/mol. | [12] |
Experimental Protocols from Analogous Systems
To provide a practical context for the computational predictions, the following are detailed experimental methodologies for key experiments cited in the comparative analysis.
General Protocol for [3+2] Cycloaddition Reactions
In a typical procedure, the dipolarophile (an analog of this compound) is dissolved in a suitable solvent (e.g., MeCN). The 1,3-dipole precursor is then added, and the reaction is initiated, often by heating. The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography. Computational studies, such as those employing DFT methods like M06-2X, can be used to model the reaction pathway and predict the stereochemical outcome.[3]
General Protocol for Thermal Vinylcyclopropane-Cyclopentene Rearrangement
The vinylcyclopropane substrate is heated in a suitable high-boiling solvent or in the gas phase. The reaction is monitored over time to determine the extent of rearrangement to the cyclopentene product. The product distribution is typically analyzed by GC or NMR spectroscopy. Computational analysis using methods like B3LYP/6-31G* can provide insights into the reaction mechanism, including the identification of diradical intermediates and transition states.[7]
Conclusion
The computational analysis of reaction mechanisms provides an indispensable tool for predicting and understanding the chemical behavior of molecules like this compound. By drawing comparisons with computationally studied analogous systems, we can anticipate its reactivity in pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, as well as in metal-catalyzed transformations. The theoretical frameworks and experimental protocols outlined in this guide offer a solid foundation for future experimental investigations into the rich and diverse chemistry of this valuable synthetic intermediate. Further direct computational studies on this compound are warranted to refine these predictions and unlock its full potential in chemical synthesis.
References
- 1. Pericyclic reaction - Wikipedia [en.wikipedia.org]
- 2. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. roaldhoffmann.com [roaldhoffmann.com]
- 10. Aromatic Cope Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
